Tanshinone I
Description
Properties
IUPAC Name |
1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGAZQPHXLWMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972247 | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-73-0 | |
| Record name | Tanshinone I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanshinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANSHINONE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tanshinone I: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I is a lipophilic diterpene quinone extracted from the dried root of Salvia miltiorrhiza (Danshen), a herb widely used in Traditional Chinese Medicine.[1][2] In recent years, this compound has garnered significant attention for its potent anti-cancer activities across a wide spectrum of malignancies, including breast, ovarian, osteosarcoma, lung, and colorectal cancers.[1][2][3] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanisms of Action
This compound's anti-cancer activity is multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways that govern cell proliferation, survival, and metastasis.
Induction of Apoptosis
A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is achieved through the modulation of the intrinsic mitochondrial pathway.
-
Regulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic and anti-apoptotic proteins. It has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.
-
Activation of Caspase Cascade: The release of cytochrome c initiates a cascade of cysteine-aspartic proteases known as caspases. This compound treatment leads to the activation of initiator caspase-9 and executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), culminating in the characteristic morphological changes of apoptosis.
Induction of Cell Cycle Arrest
This compound impedes cancer cell proliferation by inducing cell cycle arrest, preventing cells from progressing through the division cycle. The specific phase of arrest can be cell-type dependent.
-
In estrogen receptor-positive MCF-7 breast cancer cells, this compound induces G0/G1 phase arrest.
-
In estrogen receptor-negative MDA-MB-231 and MDA-MB-453 breast cancer cells, it causes S and G2/M phase arrest.
-
This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including Cyclin D, Cyclin B, and CDK4, and the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.
Modulation of Key Signaling Pathways
This compound's anti-cancer effects are fundamentally linked to its ability to interfere with critical intracellular signaling networks that promote tumorigenesis.
a) PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. This compound has been shown to effectively inhibit this pathway in various cancers, including breast and ovarian cancer.
-
It reduces the phosphorylation and activation of key components, including PI3K, Akt, and mTOR.
-
Inhibition of this survival pathway enhances apoptosis and induces autophagy, a cellular degradation process that can promote cell death in certain contexts. The inactivation of the PI3K/Akt/mTOR pathway is a key mechanism by which this compound suppresses cell proliferation and tumor growth.
b) JAK/STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting proliferation, survival, and angiogenesis. This compound is a potent inhibitor of this pathway.
-
It reduces the phosphorylation of STAT3 at Tyr705 (p-705-Stat3), which is critical for its activation.
-
By abolishing IL-6-mediated activation of JAK/STAT3 signaling, this compound suppresses the expression of downstream target genes like Bcl-2, thereby promoting apoptosis and inhibiting tumor growth and metastasis. This mechanism is particularly relevant in osteosarcoma.
c) MAPK Pathway
This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the JNK and ERK signaling cascades, in a context-dependent manner. In chronic myeloid leukemia (K562) cells, this compound has been shown to activate the pro-apoptotic JNK pathway while downregulating the pro-survival ERK pathway.
Role of Reactive Oxygen Species (ROS)
This compound can induce the accumulation of intracellular Reactive Oxygen Species (ROS). While ROS can promote cancer at low levels, excessive ROS leads to oxidative stress, causing damage to cellular components and triggering cell death.
-
In hepatocellular carcinoma cells, this compound-induced ROS accumulation leads to endoplasmic reticulum (ER) stress, which in turn activates apoptotic pathways.
-
This ROS-mediated ER stress is a significant contributor to the apoptotic effects of this compound in liver cancer cells.
Inhibition of Metastasis and Angiogenesis
This compound exhibits potent anti-metastatic and anti-angiogenic properties.
-
Metastasis: It inhibits the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes crucial for degrading the extracellular matrix.
-
Angiogenesis: this compound inhibits tumor angiogenesis (the formation of new blood vessels) by reducing the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequently decreasing the secretion of Vascular Endothelial Growth Factor (VEGF) from tumor cells under hypoxic conditions. This effect is linked to its inhibition of STAT3 signaling.
Quantitative Data Summary: In Vitro Cytotoxicity
The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |
| Osteosarcoma | U2OS | ~1.0 - 1.5 | Not Specified | |
| Osteosarcoma | MOS-J | ~1.0 - 1.5 | Not Specified | |
| Chronic Myeloid Leukemia | K562 | 29.62 | 24 | |
| Chronic Myeloid Leukemia | K562 | 8.81 | 48 | |
| Breast Cancer | MCF-7 | 3.3 | Not Specified | |
| Breast Cancer | MDA-MB-231 | 6.5 | Not Specified | |
| Lung Cancer | A549 | 17.9 | Not Specified |
Key Experimental Methodologies
The following are generalized protocols for key assays used to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Analysis of Protein Expression (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in apoptosis and signaling pathways.
-
Sample Preparation: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates and separate them by size on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Grow and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Conclusion
This compound is a potent natural compound that combats cancer through a sophisticated and interconnected network of molecular mechanisms. Its ability to simultaneously induce apoptosis, trigger cell cycle arrest, and inhibit crucial pro-survival and pro-metastatic signaling pathways—including PI3K/Akt/mTOR and JAK/STAT3—underscores its potential as a promising candidate for cancer therapy. Furthermore, its capacity to modulate the tumor microenvironment by inhibiting angiogenesis and increasing oxidative stress adds to its multifaceted anti-neoplastic profile. The comprehensive data presented in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of this compound in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Tanshinone I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I, a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties are of particular note for the development of novel therapeutics targeting inflammation-driven pathologies. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, experimental validation, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by inhibiting the production of pro-inflammatory mediators, downregulating key inflammatory signaling pathways, and activating cellular antioxidant responses. In vitro studies have demonstrated its efficacy in various cell models, most notably in lipopolysaccharide (LPS)-stimulated macrophages and interleukin-1β (IL-1β)-induced chondrocytes.
Key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to significantly reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Modulation of Inflammatory Enzymes: The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the synthesis of NO and PGE2, respectively.
-
Regulation of Signaling Pathways: this compound modulates several critical intracellular signaling cascades implicated in the inflammatory response, including the nuclear factor-kappa B (NF-κB), nuclear factor erythroid 2-related factor 2 (Nrf2), and NLRP3 inflammasome pathways.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers, as reported in in vitro studies.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration | % Inhibition / IC50 | Reference |
| PGE2 | RAW 264.7 macrophages | LPS | IC50 = 38 µM | 50% | [1] |
| sPLA2 (type IIA) | Human recombinant | - | IC50 = 11 µM | 50% | [1] |
| cPLA2 | Rabbit recombinant | - | IC50 = 82 µM | 50% | [1] |
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment | This compound Concentration | Observation | Reference |
| CHON-001 | - | 20 µM | No obvious cytotoxic effect | [2][3] |
| CHON-001 | IL-1β-induced | 20 µM | Markedly reversed cytotoxicity | |
| CHON-001 | IL-1β-induced | 20 µM | Significantly inhibited apoptosis |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments cited in the literature to assess the in vitro anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
CHON-001 (human chondrocyte cell line)
-
Bone Marrow-Derived Macrophages (BMDMs)
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Stimulation of Inflammation:
-
LPS-induced macrophage inflammation: RAW 264.7 cells or BMDMs are stimulated with lipopolysaccharide (LPS) at concentrations typically ranging from 100 ng/mL to 1 µg/mL for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
IL-1β-induced chondrocyte inflammation: CHON-001 cells are treated with interleukin-1β (IL-1β) at a concentration of 10 ng/mL for up to 72 hours to mimic an osteoarthritic inflammatory condition in vitro.
-
-
This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentrations. Cells are often pre-treated with this compound for a period of 1 to 24 hours before the addition of the inflammatory stimulus.
Measurement of Pro-inflammatory Mediators
-
Nitric Oxide (NO) Assay:
-
After treatment, the cell culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is read at 540 nm using a microplate reader, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6) Assays:
-
The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is measured at the appropriate wavelength (typically 450 nm), and concentrations are calculated based on a standard curve.
-
Western Blot Analysis for Protein Expression
-
Objective: To determine the protein expression levels of key inflammatory markers such as iNOS, COX-2, and components of signaling pathways (e.g., p-NF-κB, Nrf2).
-
Protocol:
-
Cell Lysis: Treated cells are washed with cold phosphate-buffered saline (PBS) and then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-NF-κB, anti-Nrf2, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to a loading control like β-actin or GAPDH.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2).
-
Protocol:
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: The qPCR is performed using a thermal cycler with a SYBR Green-based detection method. Specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene.
-
Signaling Pathways Modulated by this compound
This compound's anti-inflammatory effects are mediated through its interaction with several key signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. This compound has been identified as a potent activator of the Nrf2 pathway, thereby enhancing the cellular antioxidant defense and mitigating inflammation-induced oxidative stress.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in innate immunity by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound has been shown to specifically suppress NLRP3 inflammasome activation by disrupting the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly.
Experimental Workflow
The following diagram illustrates a general experimental workflow for assessing the in vitro anti-inflammatory properties of this compound.
Conclusion
This compound demonstrates significant in vitro anti-inflammatory properties through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways, including NF-κB, Nrf2, and the NLRP3 inflammasome. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound for a range of inflammatory conditions. Its multifaceted mechanism of action makes it a compelling candidate for further preclinical and clinical investigation. This technical guide serves as a valuable resource for scientists and researchers dedicated to the discovery and development of novel anti-inflammatory agents.
References
- 1. Effects of this compound isolated from Salvia miltiorrhiza bunge on arachidonic acid metabolism and in vivo inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits IL-1β-Induced Apoptosis, Inflammation And Extracellular Matrix Degradation In Chondrocytes CHON-001 Cells And Attenuates Murine Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Tanshinone I: A Technical Guide to its Antioxidant Potential in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Tanshinone I, a primary bioactive component isolated from the medicinal herb Salvia miltiorrhiza (Danshen), and its role as a potent antioxidant agent in various cellular systems. This compound has demonstrated significant cytoprotective effects against oxidative stress, positioning it as a promising candidate for therapeutic development.[1][2][3] This guide summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways involved in its mechanism of action.
Core Mechanism of Action: Nrf2 Pathway Activation
This compound exerts its primary antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein-1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, this inhibition is released.
This compound is a potent, Keap1-C151-dependent Nrf2 activator that stabilizes Nrf2 by preventing its ubiquitination and subsequent degradation. This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles. Studies also indicate that the Akt signaling pathway can positively regulate Nrf2 activation in response to this compound.
Quantitative Data on Antioxidant Effects
The following table summarizes the quantitative and semi-quantitative effects of this compound on key markers of oxidative stress in various cell models. The data consistently show a dose-dependent protective effect.
| Cell Line | Oxidative Stress Inducer | This compound Conc. (µM) | Effect on ROS Levels | Effect on MDA Levels | Effect on SOD Activity | Effect on Antioxidant Protein Expression | Reference |
| H9c2 Cardiomyocytes | t-BHP (150 µM) | 0.25, 0.5, 1 | Dose-dependent decrease | Not Reported | Not Reported | Increased p-Akt, Nrf2, HO-1, NQO-1 | |
| H9c2 Cardiomyocytes | TBHP (200 µM) | 0.625, 1.25, 2.5 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Increased Nrf2 nuclear translocation | |
| Human Bronchial Epithelial (HBE) Cells | Arsenic (III) | 5 | Not Reported | Not Reported | Not Reported | Upregulated Nrf2, NQO1, GCLM | |
| SH-SY5Y Neuroblastoma Cells | 6-OHDA (100 µM) | 1, 2.5, 5 | Dose-dependent decrease | Not Reported | Not Reported | Increased Nrf2, HO-1, GCLC, GCLM | |
| HT-1080 Fibrosarcoma Cells | Erastin (10 µM) | 0.03 (EC50) | Not Reported | Not Reported | Not Reported | Potently inhibits ferroptosis |
Note: "t-BHP" and "TBHP" refer to tert-butyl hydroperoxide. "6-OHDA" is 6-hydroxydopamine. "EC50" is the half-maximal effective concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound in a cellular context.
-
Cell Lines: H9c2 rat cardiomyocytes or SH-SY5Y human neuroblastoma cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed cells into appropriate plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.5 µM to 5 µM) for a specified duration, typically 2 to 24 hours.
-
Introduce the oxidative stress inducer. Common inducers include:
-
tert-butyl hydroperoxide (TBHP): 150-200 µM for 1-6 hours to induce general oxidative damage.
-
6-hydroxydopamine (6-OHDA): 100 µM for 24 hours to model Parkinson's-related oxidative stress.
-
-
Control groups should include untreated cells, cells treated with only the stress inducer, and cells treated with only this compound.
-
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Principle: Non-fluorescent DCFH-DA passively diffuses into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Following the treatment protocol, wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 1 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a flow cytometer (FITC channel) or a fluorescence microscope. The intensity is directly proportional to the level of intracellular ROS.
-
-
Principle: MDA is a major product of lipid peroxidation and serves as a key indicator of oxidative damage to cell membranes. It reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.
-
Procedure:
-
After treatment, harvest the cells and lyse them on ice.
-
Centrifuge the lysate to collect the supernatant.
-
Use a commercial MDA assay kit according to the manufacturer's instructions.
-
Typically, the cell lysate is mixed with the TBA reagent and incubated at ~95°C.
-
After cooling, measure the absorbance of the resulting pink-colored solution at approximately 532 nm.
-
Calculate the MDA concentration based on a standard curve.
-
-
Principle: SOD is a critical antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. Its activity can be measured using kits that employ a water-soluble tetrazolium salt (WST-1) that produces a formazan dye upon reduction by superoxide anions. The SOD activity is quantified by its ability to inhibit this colorimetric reaction.
-
Procedure:
-
Prepare cell lysates as described for the MDA assay.
-
Use a commercial SOD assay kit as per the manufacturer's protocol.
-
The assay involves mixing the cell lysate with the enzyme working solution and the reaction initiation solution in a 96-well plate.
-
Incubate at 37°C for a specified time (e.g., 20 minutes).
-
Measure the absorbance at ~450 nm using a microplate reader. The inhibition rate of the colorimetric reaction is proportional to the SOD activity in the sample.
-
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the antioxidant response, such as Nrf2, HO-1, and NQO-1.
-
Procedure:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO-1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
Conclusion
This compound demonstrates robust antioxidant and cytoprotective properties in a variety of cell models. Its primary mechanism involves the potent activation of the Nrf2/ARE signaling pathway, leading to the upregulation of endogenous antioxidant defenses. The quantitative data consistently show that this compound can effectively reduce levels of ROS and lipid peroxidation while enhancing the activity of protective enzymes like SOD. These characteristics, supported by well-established experimental protocols, underscore the significant potential of this compound as a lead compound for the development of novel therapeutics targeting diseases with an underlying pathology of oxidative stress.
References
- 1. Frontiers | this compound Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling [frontiersin.org]
- 2. This compound Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 4. This compound Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
Therapeutic Targets of Tanshinone I: A Technical Guide for Researchers
Introduction
Tanshinone I is a lipophilic diterpene quinone extracted from the root of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine for the treatment of cardiovascular diseases.[1] Modern pharmacological research has revealed that this compound possesses a broad spectrum of biological activities, including potent anti-cancer, neuroprotective, and anti-inflammatory effects.[1][2] This technical guide provides an in-depth overview of the known therapeutic targets of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Key Therapeutic Targets in Oncology
This compound has demonstrated significant anti-tumor activity across a range of cancer types by modulating critical signaling pathways that govern cell proliferation, survival, and metastasis.[1][3] The primary molecular targets in its anti-cancer mechanism include the STAT3 and PI3K/Akt/mTOR signaling pathways.
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway
The STAT3 signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its constitutive activation is a hallmark of many human cancers, promoting tumor progression and metastasis. This compound has been shown to be a potent inhibitor of this pathway.
Mechanism of Action:
This compound exerts its inhibitory effect on the STAT3 pathway primarily by reducing the phosphorylation of STAT3 at the Tyr705 residue. This inhibition prevents the dimerization, nuclear translocation, and DNA binding of STAT3, thereby downregulating the expression of its downstream target genes, which include key proteins involved in cell survival and proliferation such as Bcl-2 and cyclin D1. Some studies suggest that this compound can also abolish the IL-6-mediated activation of the upstream Janus kinase (JAK), which is responsible for STAT3 phosphorylation.
Signaling Pathway Diagram:
Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that is frequently hyperactivated in cancer, playing a central role in cell growth, proliferation, and survival. This compound has been demonstrated to effectively suppress this pathway.
Mechanism of Action:
This compound inhibits the PI3K/Akt/mTOR pathway by downregulating the phosphorylation of key components, including PI3K, Akt, and mTOR. This leads to the modulation of downstream effectors that regulate apoptosis and the cell cycle. For instance, the inhibition of this pathway by this compound results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, it can induce cell cycle arrest, often in the S phase, by affecting the levels of cyclins and cyclin-dependent kinase inhibitors like p21Cip1 and p27Kip1.
Signaling Pathway Diagram:
Quantitative Data: Anti-proliferative Activity of this compound
The anti-proliferative efficacy of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | > 20 | |
| Rh30 | Rhabdomyosarcoma | > 20 | |
| U2OS | Osteosarcoma | 1-1.5 (as mol/L) | |
| MOS-J | Osteosarcoma | 1-1.5 (as mol/L) | |
| HUVEC | Endothelial Cells | ~2.5 |
Therapeutic Targets in Neuroprotection
Beyond its anti-cancer properties, this compound has emerged as a promising neuroprotective agent, primarily through its ability to combat oxidative stress.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
The Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
Mechanism of Action:
This compound has been shown to upregulate the Nrf2 signaling pathway. It promotes the nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhancement of the cellular antioxidant defense system helps to protect neuronal cells from oxidative damage induced by neurotoxins or ischemic conditions.
Signaling Pathway Diagram:
Therapeutic Targets in Cardiovascular Protection
This compound has demonstrated protective effects in the cardiovascular system, mitigating conditions such as atherosclerosis and myocardial ischemia-reperfusion injury.
Mechanism of Action:
The cardiovascular protective effects of this compound are multi-faceted. It can inhibit the proliferation and migration of vascular smooth muscle cells, a key process in the development of atherosclerosis. Additionally, its anti-inflammatory properties, mediated in part through the inhibition of pro-inflammatory cytokines, contribute to its cardioprotective effects. The activation of the Nrf2 pathway, as described in the neuroprotection section, also plays a significant role in protecting cardiac cells from oxidative stress. Some studies also point to the inhibition of necroptosis, a form of programmed necrosis, in cardiomyocytes via the Akt/Nrf2 signaling pathway.
Experimental Protocols
This section provides an overview of common experimental methodologies used to investigate the therapeutic targets of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a sample. It is crucial for elucidating the effects of this compound on signaling pathway components.
Protocol for Analyzing STAT3 Phosphorylation:
-
Cell Lysis: After treatment with this compound, lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. The antibody dilution and incubation time will depend on the specific antibody used.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The band intensity can be quantified using densitometry software.
Experimental Workflow Diagram:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
Protocol Overview:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Conclusion and Future Perspectives
This compound is a multi-target natural compound with significant therapeutic potential, particularly in the fields of oncology, neuroprotection, and cardiovascular medicine. Its ability to modulate key signaling pathways such as STAT3, PI3K/Akt/mTOR, and Nrf2 underscores its promise as a lead compound for drug development. Future research should focus on further elucidating the specific molecular interactions of this compound with its targets, optimizing its pharmacokinetic properties through medicinal chemistry efforts, and conducting well-designed preclinical and clinical studies to translate its therapeutic potential into clinical applications. The detailed understanding of its mechanisms of action, as outlined in this guide, will be instrumental in advancing these endeavors.
References
Tanshinone I: A Comprehensive Review of its Pharmacological Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Tanshinone I, a lipophilic diterpene quinone extracted from the root of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases, modern scientific investigation has unveiled a broader spectrum of therapeutic activities.[1] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols.
Anti-Cancer Effects
This compound has demonstrated potent anti-tumor activity across a range of cancer types, including lung, breast, ovarian, and osteosarcoma.[2][3] Its mechanisms of action are multifaceted, encompassing the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[1][4]
Induction of Apoptosis and Autophagy
This compound triggers programmed cell death in cancer cells through both apoptosis and autophagy. In ovarian cancer cells (A2780 and ID-8), this compound was shown to induce apoptosis in a dose-dependent manner, as evidenced by TUNEL assays and flow cytometry. This was accompanied by the cleavage of caspase-3, a key executioner of apoptosis. Furthermore, this compound promoted autophagy, observed as an increase in the formation of autophagic vacuoles and the modulation of autophagy-related proteins such as Beclin1, ATG7, and LC3II/LC3I.
Cell Cycle Arrest
The anti-proliferative effects of this compound are also attributed to its ability to halt the cell cycle. In human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound induced G0/G1 phase arrest in MCF-7 cells and S and G2/M phase arrest in MDA-MB-231 cells. This was associated with the downregulation of key cell cycle regulators, including cyclin D, CDK4, and cyclin B.
Inhibition of Angiogenesis
This compound exhibits significant anti-angiogenic properties, a crucial aspect of its anti-cancer efficacy. It has been shown to inhibit the proliferation, migration, and tube formation of human microvascular endothelial cells (HMEC-1) and human umbilical vein endothelial cells (HUVEC). In vivo studies using the chick chorioallantoic membrane (CAM) assay and rat aortic ring sprouting assay further confirmed its ability to suppress neovascularization.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| U2OS, MOS-J | Osteosarcoma | Proliferation | Inhibition | ~1-1.5 µM | |
| A2780, ID-8 | Ovarian Cancer | Proliferation | Inhibition | 1.2-9.6 µg/mL | |
| H1299 | Non-small cell lung cancer | Proliferation | Inhibition | Not specified | |
| PC-3 | Prostate Cancer | Invasion | Inhibition | Dose-dependent | |
| HMEC-1 | Endothelial Cells | Proliferation | Inhibition | Not specified | |
| HUVEC | Endothelial Cells | Tube Formation | Inhibition | Not specified |
Table 2: In Vivo Anti-Cancer Activity of this compound
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| H1299 xenograft mice | Non-small cell lung cancer | 200 mg/kg (oral gavage) | 54% inhibition of proliferation, 193% increase in apoptosis, 72% inhibition of angiogenesis, 34% reduction in tumor weight | |
| PC-3 xenograft mice | Prostate Cancer | 150 mg/kg BW (gavage) | Significant reduction in final tumor weight |
Anti-Inflammatory Effects
This compound possesses notable anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways. It has been shown to inhibit the production of interleukin-12 (IL-12) in macrophages and interferon-gamma (IFN-γ) in lymph node cells. Furthermore, it can suppress the expression or release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6. A key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway. More specifically, this compound has been identified as a specific inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the inflammatory response, by disrupting the interaction between NLRP3 and ASC.
Antioxidant Effects
The antioxidant activity of this compound is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been shown to be a potent, Keap1-C151-dependent Nrf2 activator, stabilizing Nrf2 by preventing its ubiquitination. This leads to the upregulation of Nrf2-target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby protecting cells from oxidative stress.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential in various models of neurological damage. In a mouse model of hypoxia-ischemia, pretreatment with this compound (10 mg/kg) led to a significant reduction in infarct volume and neuronal death. Its neuroprotective mechanisms are linked to its anti-inflammatory effects, including the increased expression of anti-inflammatory cytokines like IL-4 and IL-13 in the hippocampus. Furthermore, this compound has been shown to activate the ERK signaling pathway, leading to increased levels of pCREB and pERK proteins in the hippocampus, which may contribute to improved learning and memory.
Cardiovascular Protective Effects
Building on its traditional use, modern research has substantiated the cardiovascular protective effects of this compound. In a rat model of myocardial ischemia-reperfusion (MI/R) injury, this compound pretreatment was shown to improve cardiac function and alleviate injury. A key mechanism is the inhibition of necroptosis, a form of programmed necrosis, by suppressing the expression of p-RIP1, p-RIP3, and p-MLKL. This protective effect is mediated, at least in part, through the activation of the Akt/Nrf2 signaling pathway.
Signaling Pathways Modulated by this compound
The diverse pharmacological effects of this compound are a consequence of its ability to modulate multiple intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and autophagy. This compound has been shown to inhibit this pathway in various cancer cells, including ovarian and breast cancer. By suppressing the phosphorylation of PI3K, Akt, and mTOR, this compound promotes apoptosis and autophagy while inhibiting cell proliferation.
Nrf2 Antioxidant Response Pathway
This compound activates the Nrf2 pathway by inhibiting its negative regulator, Keap1. This prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of antioxidant and cytoprotective enzymes.
Experimental Protocols
Cell Proliferation Assay (CCK8)
-
Cell Seeding: Ovarian cancer cells (A2780 and ID-8) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1.2, 2.4, 4.8, and 9.6 μg/mL) for 24 hours.
-
CCK8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK8) solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.
Apoptosis Analysis (TUNEL Assay)
-
Cell Culture and Treatment: Cells are cultured on coverslips in a 24-well plate and treated with this compound as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture is added to the cells according to the manufacturer's instructions (e.g., Vazyme Biotech Co., Ltd).
-
Counterstaining: Nuclei are counterstained with a fluorescent dye such as DAPI.
-
Imaging: Apoptotic cells (TUNEL-positive) are visualized and quantified using a fluorescence microscope.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Beclin1, p-PI3K, p-Akt, p-mTOR) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Myocardial Ischemia-Reperfusion (MI/R) Model
-
Animal Model: Male Sprague-Dawley (SD) rats are used.
-
Anesthesia and Surgery: Rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce ischemia. After a defined period (e.g., 30 minutes), the ligature is released to allow reperfusion.
-
This compound Administration: this compound is administered (e.g., intraperitoneally) at a specific time point relative to the ischemia-reperfusion procedure.
-
Assessment of Cardiac Function: Electrocardiogram (ECG) is monitored to assess cardiac function.
-
Histological and Biochemical Analysis: At the end of the experiment, hearts are harvested for histological analysis (e.g., H&E staining to determine infarct size) and biochemical assays (e.g., measurement of SOD and MDA levels).
Conclusion
This compound is a promising natural compound with a wide array of pharmacological effects, including potent anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and cardiovascular protective activities. Its ability to modulate multiple key signaling pathways, such as PI3K/Akt/mTOR and Nrf2, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action of this compound and explore its development as a novel therapeutic agent for a variety of diseases. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in human subjects.
References
- 1. This compound inhibits tumor angiogenesis by reducing STAT3 phosphorylation at TYR705 and hypoxia-induced HIF-1α accumulation in both endothelial and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 4. This compound attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Tanshinone I from Salvia miltiorrhiza
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tanshinone I, a key lipophilic bioactive compound isolated from the dried root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its diverse pharmacological activities. This document provides detailed protocols for the extraction and purification of this compound, catering to both laboratory and pilot-scale applications. It includes a comparative summary of various extraction methodologies, optimized purification strategies, and analytical techniques for quality assessment. Furthermore, a diagram of a key signaling pathway modulated by this compound is presented to provide context for its therapeutic potential.
Introduction
Salvia miltiorrhiza Bunge is a perennial plant widely used in traditional Chinese medicine, primarily for the treatment of cardiovascular and cerebrovascular diseases. The lipophilic constituents, known as tanshinones, are major contributors to its therapeutic effects. Among them, this compound has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties. The efficient extraction and purification of this compound are crucial for advancing pharmacological research and drug development. This application note outlines effective and reproducible methods to obtain high-purity this compound.
Comparative Data of Extraction Methods
Several methods have been developed for the extraction of tanshinones from S. miltiorrhiza. The choice of method depends on factors such as desired yield, purity, extraction time, solvent consumption, and scalability. A summary of quantitative data for various extraction techniques is presented in Table 1.
Table 1: Comparison of Different Extraction Methods for Tanshinones
| Extraction Method | Solvent System | Liquid-to-Solid Ratio | Time | Temperature | This compound Yield/Content | Reference |
| Microwave-Assisted Extraction (MAE) | 95% (v/v) Ethanol | 10:1 (mL/g) | 2 min | Not specified | 0.11% | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 75% Methanol | 50 mL for sample | 30 min | Room Temperature | Not specified directly for T1 | [2] |
| Ultrasonic-Assisted Extraction (UAE) with Ionic Liquid | Ionic Liquid Surfactant | Not specified | Not specified | Not specified | Recoveries of 87.5-107.6% | [3] |
| Reflux Extraction | Ethyl Acetate | Not specified | Not specified | Reflux Temperature | 16.2 mg from 400 mg extract | [4][5] |
| Supercritical Fluid Extraction (SFE) | CO₂ with 95% Ethanol as co-solvent | Not specified | Not specified | 45°C | Not specified directly for T1 | |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol modifier | 1.5 kg material, 500 mL ethanol | 1 hr static, then dynamic | 50°C | Optimized for four tanshinones | |
| Cloud Point Extraction (CPE) | 3% (w/v) Lecithin, 2% (w/v) NaCl in water | 20:1 (mL/g) | 40 min (ultrasonic) | 25°C | 15.77% increase vs. water extraction | |
| Subcritical Water Extraction (SBWE) | Water | Not specified | Not specified | 150°C | 370-fold higher than decoction |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol describes a rapid method for extracting this compound, suitable for high-throughput screening and small-scale preparations.
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza (40 mesh)
-
95% (v/v) Ethanol
-
Microwave extraction system
-
Filter paper or vacuum filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of powdered S. miltiorrhiza root and place it into a microwave extraction vessel.
-
Add 10 mL of 95% ethanol to the vessel (liquid-to-solid ratio of 10:1 mL/g).
-
Secure the vessel in the microwave extractor.
-
Irradiate the sample for 2 minutes.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract to separate the plant residue from the liquid.
-
Wash the residue with a small amount of 95% ethanol to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude tanshinone extract.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an effective liquid-liquid partition chromatography technique for separating and purifying compounds from complex mixtures, yielding high-purity products.
Materials and Equipment:
-
Crude tanshinone extract (from Protocol 3.1 or other methods)
-
n-Hexane (Hex)
-
Ethyl Acetate (EtOAc)
-
Ethanol (EtOH)
-
Deionized Water
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water at a volume ratio of 8:2:7:3. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the entire column with the upper phase (stationary phase).
-
Rotate the column at the desired speed (e.g., 800 rpm).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.
-
-
Sample Injection: Dissolve a known amount of the crude extract in a small volume of the biphasic solvent system and inject it into the HSCCC system.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions at regular intervals using a fraction collector.
-
Monitoring: Monitor the effluent using a UV detector at a suitable wavelength (e.g., 270 nm) to detect the elution of compounds.
-
Purity Analysis: Analyze the collected fractions containing the target compound by HPLC to determine the purity of this compound. Fractions with a purity of >94% can be pooled.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
Protocol 3: HPLC Analysis of this compound
This protocol is for the quantitative analysis of this compound in extracts and purified fractions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (optional)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of methanol and water. A common ratio is 78:22 (v/v). Adding 0.5% acetic acid can improve peak shape.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 500.0 µg/mL.
-
Sample Preparation: Dissolve the crude extract or purified fraction in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm × 4.6 mm, 5 µm
-
Mobile Phase: Methanol:Water (78:22, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 263 nm or 280 nm
-
Injection Volume: 10-20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples. Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the samples using the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the overall experimental workflow for this compound extraction and purification, and a key signaling pathway affected by this compound.
Caption: Experimental workflow for this compound extraction and purification.
Caption: this compound inhibits VSMC proliferation via the IGF-1R/PI3K/Akt pathway.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating various cellular signaling pathways. One of the well-documented mechanisms, particularly relevant to its cardiovascular protective and anti-cancer effects, is the inhibition of the Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway.
In vascular smooth muscle cells (VSMCs), this compound has been shown to inhibit the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key upstream activator of the PI3K/Akt pathway. By binding to and inhibiting IGF-1R, this compound prevents the downstream activation of PI3K, Akt, and the mammalian target of rapamycin (mTOR). This cascade ultimately leads to the downregulation of proliferation-related proteins like cyclin-dependent kinases and cyclins, resulting in the inhibition of VSMC proliferation, a key event in atherosclerosis and restenosis.
Similarly, in various cancer cell lines, inhibition of the PI3K/Akt/mTOR pathway by this compound has been shown to induce apoptosis and suppress tumor growth. This pathway is crucial for cell survival, and its inhibition by this compound sensitizes cancer cells to programmed cell death.
References
- 1. joywinnatural.com [joywinnatural.com]
- 2. This compound inhibits vascular smooth muscle cell proliferation by targeting insulin-like growth factor-1 receptor/phosphatidylinositol-3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aminer.cn [aminer.cn]
- 5. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantification of Tanshinone I in Plant Extracts by HPLC
These application notes provide a comprehensive guide for the quantification of Tanshinone I in plant extracts, particularly from Salvia miltiorrhiza (Danshen), using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a significant lipophilic diterpenoid compound isolated from the dried roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine.[1][2] It is one of the main active components responsible for the therapeutic effects of Danshen, which include antioxidant, anti-inflammatory, and anti-tumor properties.[2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research.[3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of tanshinones due to its high resolution, sensitivity, and reproducibility.[4]
This document outlines a detailed HPLC method for the quantification of this compound, including sample preparation, chromatographic conditions, method validation, and data analysis.
Experimental Protocols
Sample Preparation: Extraction of Tanshinones
The following protocol describes a common method for extracting tanshinones from dried plant material.
Materials and Reagents:
-
Dried roots of Salvia miltiorrhiza (or other plant material)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Deionized water
-
Grinder or mill
-
Sieve (No. 24 mesh or 65-mesh)
-
Reflux apparatus or ultrasonic bath
-
Filter paper or syringe filters (0.22 µm or 0.45 µm)
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Grinding and Sieving: Grind the dried plant roots into a fine powder using a mill. Pass the powder through a sieve to ensure a uniform particle size.
-
Extraction:
-
Reflux Extraction: Accurately weigh approximately 0.3 g of the powdered sample and place it in a flask. Add 50 mL of methanol and perform reflux extraction for 1 hour. Alternatively, 50 g of powder can be refluxed with 500 mL of 95% ethanol for 2 hours.
-
Ultrasonic Extraction: Alternatively, place 15 mg of the powdered sample in a centrifuge tube with 1.5 mL of methanol solution and sonicate for 40 minutes. Another option is to use an ultrasonic bath for 20 minutes with methanol as the solvent.
-
-
Cooling and Adjustment: After extraction, allow the mixture to cool to room temperature. If using reflux, adjust the final weight with the extraction solvent to compensate for any solvent loss.
-
Filtration/Centrifugation: Centrifuge the extract at 12,000 rpm for 5 minutes and filter the supernatant through a 0.22 µm filter membrane to remove particulate matter. This step is crucial to prevent clogging of the HPLC column.
-
Dilution: Dilute the filtered extract with the mobile phase to a suitable concentration that falls within the linear range of the calibration curve.
HPLC Method for this compound Quantification
The following protocol outlines the instrumental parameters for the HPLC analysis.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm or 2.1 mm × 100 mm, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water is a common mobile phase. For example, a ratio of 78:22 (v/v) methanol to water, containing 0.5% acetic acid, has been successfully used. Another option is a gradient elution with acetonitrile and water.
-
Flow Rate: A typical flow rate is between 0.5 mL/min and 1.0 mL/min.
-
Detection Wavelength: The UV detection wavelength is typically set at 254 nm or 270 nm, where tanshinones exhibit strong absorbance.
-
Injection Volume: The injection volume can range from 1 µL to 20 µL.
-
Column Temperature: The analysis is usually performed at room temperature or a controlled temperature of around 30-40 °C.
Protocol:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.1, 3.0, 10.0, 50.0, 100.0, 250.0, and 500.0 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound. The curve should exhibit good linearity (r² > 0.999).
-
Sample Analysis: Inject the prepared plant extract samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation
The following tables summarize typical HPLC parameters and quantitative data for this compound analysis.
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 150 mm, 5 µm) | Hypersil C18 (250 mm x 4.6 mm, 5 µm) | YMC-Pack ODS-AM (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (78:22, v/v) with 0.5% Acetic Acid | Acetonitrile:Sodium Acetate (50mM, pH 2.8) (55:45, v/v) | Gradient of Acetonitrile and Water |
| Flow Rate | 0.5 mL/min | 1.0 mL/min (assumed standard) | 1.0 mL/min |
| Detection | UV at 254 nm | Coulometric Electrode Array | UV at 280 nm |
| Injection Volume | 5 µL | Not Specified | 10 µL |
| Column Temp. | Room Temperature | Room Temperature | 30 °C |
Table 2: Example of Quantitative Results for this compound in Salvia miltiorrhiza
| Extraction Method | Plant Part | This compound Content (mg/g) | Reference |
| Ultrasonic Extraction with Methanol | Root | 0.0091 | |
| Supercritical Fluid Extraction | Root | Varies with conditions | |
| Cloud Point Extraction | Root | Significantly higher than water extraction | |
| Reflux with Methanol | Root | Not explicitly stated |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from plant material.
Caption: Workflow for this compound quantification.
Logical Relationship for Method Validation
The following diagram outlines the key parameters for validating the HPLC method.
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for LC-MS/MS Analysis of Tanshinone I in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I is a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza Bunge (Danshen), a traditional Chinese medicine widely used for the treatment of cardiovascular diseases. Emerging research has highlighted its potential anti-cancer properties, including the induction of apoptosis and autophagy in various cancer cell lines. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical development. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the LC-MS/MS analysis of this compound from various studies.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Study 1 | Study 2 | Study 3 |
| Biological Matrix | Rat Plasma | Rat Plasma | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Not Specified |
| LC Column | Atlantis dC18 | Thermo Syncronis C18 (100 mm × 2.1 mm, 1.7 µm) | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase | Methanol and 10 mM Ammonium Formate (pH 6.5) (85:15, v/v) | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B) (Gradient) |
| Flow Rate | Not Specified | 0.4 mL/min | 0.5 mL/min |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MS/MS Transition | Not Specified | Not Specified | Not Specified |
Table 2: Quantitative Performance of LC-MS/MS Methods for this compound
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range (ng/mL) | 0.25 - 80 | Near 4 ng/mL for LLOQ | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.25 | Near 4 | Not Specified |
| Intra-day Precision (% CV) | 1.1 - 5.1 | Not Specified | Not Specified |
| Inter-day Precision (% CV) | 1.1 - 5.1 | Not Specified | Not Specified |
| Accuracy (% RE) | -4.0 - 6.0 | Not Specified | Not Specified |
| Extraction Recovery (%) | Not Specified | 84.80 - 94.51 | >98% |
| Matrix Effect (%) | Not Specified | -8.75 to -13.8 | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
This protocol is adapted from a method for the simultaneous determination of four tanshinones in rat plasma.[1][2]
Materials:
-
Blank plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., Tariquidar)
-
Methanol, HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add 20 µL of methanol.
-
Add 130 µL of the internal standard solution in methanol.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
Protocol 2: Sample Preparation from Plasma using Liquid-Liquid Extraction
This protocol is based on a method for the simultaneous determination of four tanshinones in rat plasma.[3]
Materials:
-
Blank plasma
-
This compound standard
-
Internal Standard (IS) solution (e.g., Tariquidar)
-
Extraction solvent (e.g., ethyl acetate or a mixture of organic solvents)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Procedure:
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis
The following are generalized LC-MS/MS conditions based on published methods.[1][3] Optimization of these parameters for your specific instrument is recommended.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Atlantis dC18, Thermo Syncronis C18, ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution (water with an additive like formic acid or ammonium formate) is typical.
-
Example Gradient: Start with a lower percentage of organic phase and gradually increase it over the run time.
-
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
Column Temperature: Maintained around 35-40°C.
-
Injection Volume: 1 - 10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for tanshinones.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for this compound is its protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation. Specific transitions should be optimized for the instrument in use.
-
Gas Temperatures and Flow Rates: These should be optimized for the specific instrument and mobile phase composition.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Discussion
The provided protocols offer a robust starting point for the quantitative analysis of this compound in biological samples. The choice between protein precipitation and liquid-liquid extraction will depend on the specific requirements of the assay, such as the desired level of cleanliness of the extract and the potential for matrix effects. Protein precipitation is a simpler and faster method, while liquid-liquid extraction can provide a cleaner sample, potentially reducing matrix interference.
The LC-MS/MS parameters should be carefully optimized for the specific instrument being used to achieve the best sensitivity, selectivity, and chromatographic peak shape. The selection of appropriate MRM transitions is critical for the specificity of the assay.
The inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway is a key mechanism of its anti-cancer activity. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. By inhibiting PI3K and subsequently Akt and mTOR, this compound can induce apoptosis, cell cycle arrest, and autophagy in cancer cells. The LC-MS/MS methods described herein are essential tools for elucidating the pharmacokinetic and pharmacodynamic relationships of this compound, thereby supporting its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of this compound, dihydrothis compound, tanshinone IIA and cryptotanshinone in rat plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study of a standardized fraction of Salvia miltiorrhiza, PF2401-SF - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Tanshinone I Stock Solution in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tanshinone I is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. It is a lipophilic phenanthrenequinone derivative that has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular protective effects.[1] In cell culture experiments, this compound is utilized to investigate its mechanisms of action, identify molecular targets, and evaluate its therapeutic potential. Proper preparation of a stable and accurate stock solution is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in cell culture.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂O₃ | [2][3] |
| Molecular Weight | 276.29 g/mol | |
| Appearance | Red powder | |
| Solubility (Water) | Insoluble | |
| Solubility (Ethanol) | Insoluble | |
| Solubility (DMSO) | ≥27.6 mg/mL |
Note: The solubility of this compound in DMSO can be affected by the purity of the compound and the presence of moisture in the solvent. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
Experimental Protocols
Materials
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Cell culture medium appropriate for the cell line being used
-
Sterile serological pipettes
-
Personal protective equipment (lab coat, gloves, safety glasses)
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations in cell culture experiments.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 276.29 g/mol = 2.76 mg
-
-
-
Weighing the this compound:
-
Accurately weigh 2.76 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonication or gentle warming in a 37°C water bath for a short period can be applied to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium to the desired final concentration.
-
Determine the final working concentration:
-
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental endpoint. A typical starting point for dose-response experiments is in the range of 1-100 µM. An IC50 of 38 µM has been reported for the inhibition of PGE2 formation in LPS-induced RAW macrophages.
-
-
Calculate the dilution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added
-
C₂ = Desired final concentration in the cell culture medium (e.g., 10 µM)
-
V₂ = Final volume of the cell culture medium
-
-
For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution:
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = 1 µL
-
-
-
Prepare the working solution:
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution to the pre-warmed medium.
-
Mix thoroughly by gentle pipetting or inverting the tube.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for using a this compound stock solution and a simplified representation of a signaling pathway affected by this compound.
Experimental workflow for this compound.
Inhibition of PI3K/Akt/mTOR pathway by this compound.
Stability and Storage Recommendations
Proper storage of this compound is crucial to maintain its bioactivity and ensure the reproducibility of experimental results.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| DMSO Stock Solution | -80°C | Up to 1 year | |
| DMSO Stock Solution | -80°C | Up to 6 months | |
| DMSO Stock Solution | -20°C | Up to 1 month | |
| Aqueous Working Solution | 4°C | Use within 24 hours |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the DMSO stock solution as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.
-
Light and Temperature: this compound is sensitive to light and high temperatures, which can cause degradation. Store stock solutions in amber or light-blocking tubes and protect from light as much as possible during handling.
-
Aqueous Instability: this compound shows decreased stability in aqueous solutions over time. Therefore, it is recommended to prepare fresh working solutions in cell culture medium immediately before each experiment.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these guidelines for solubilization, storage, and handling will help to ensure the integrity of the compound and the validity of the experimental outcomes. Researchers should always perform appropriate validation experiments, such as dose-response curves and vehicle controls, to determine the optimal experimental conditions for their specific cell lines and research questions.
References
Application Notes and Protocols for In Vivo Administration of Tanshinone I in Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Tanshinone I, a bioactive compound derived from Salvia miltiorrhiza, in various mouse models of cancer. The protocols and data presented are synthesized from multiple preclinical studies and are intended to guide the design and execution of similar research.
Introduction
This compound (TI) is a lipophilic diterpenoid that has demonstrated significant anti-tumor activities across a range of cancer types in preclinical studies.[1][2][3] In vivo studies utilizing mouse models are crucial for evaluating the therapeutic potential of this compound, offering insights into its efficacy, mechanisms of action, and overall safety profile. These notes detail the experimental design, methodologies, and key findings from studies employing this compound in various mouse cancer models.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various in vivo studies investigating the anti-cancer effects of this compound.
Table 1: Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Model | This compound Dosage & Administration | Treatment Duration | Key Quantitative Findings |
| Non-small cell lung cancer | H1299 | Nude mice | Not specified | Not specified | 34% reduction in solid tumor weight; 72% inhibition of tumor angiogenesis.[1] |
| Lung Cancer | Not specified | Immunodeficient mice | Not specified | Not specified | 85% reduction in tumor size compared to control.[1] |
| Prostate Cancer | DU145 | Nude mice | 150 and 200 mg/kg, oral gavage | Not specified | Significant inhibition of tumor growth and decreased microvessel density. |
| Breast Cancer | MDA-MB-231 | Nude mice | 10 mg/kg, daily i.p. injection | 4 weeks | Reduced lung metastasis. |
| Cervical Carcinoma | U14 | Kunming mice | 50 and 100 mg/kg/day, intragastric | 15 days | Tumor inhibition rates of 45.11% (50 mg/kg) and 60.21% (100 mg/kg). |
Mechanisms of Action
This compound exerts its anti-tumor effects through multiple mechanisms, including the induction of apoptosis and autophagy, regulation of the cell cycle, and inhibition of proliferation, invasion, metastasis, and angiogenesis in tumor cells.
Key signaling pathways modulated by this compound include:
-
PI3K/Akt/mTOR Pathway : this compound can affect this pathway, leading to the induction of apoptosis.
-
Ras-MAPK and Rac1 Signaling Pathways : These pathways are implicated in the anticancer effects of this compound, particularly in non-small cell lung cancer.
-
AMPK Signaling : this compound can regulate autophagy through the activation of AMP-activated protein kinase (AMPK).
-
Downregulation of Aurora A : In prostate cancer, this compound has been shown to inhibit tumor growth by downregulating Aurora A, which is involved in cell cycle regulation.
-
Inhibition of VEGF : this compound can inhibit angiogenesis by directly targeting tumor cells and indirectly by inhibiting Vascular Endothelial Growth Factor (VEGF).
Visualizations
Signaling Pathways of this compound in Cancer
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies of this compound.
Experimental Protocols
The following are generalized protocols for conducting in vivo studies with this compound in mouse cancer models, based on common practices reported in the literature.
Animal Models and Husbandry
-
Animal Selection : Immunocompromised mice such as athymic nude mice or SCID mice are commonly used for xenograft models to prevent rejection of human cancer cells.
-
Housing : Mice should be housed in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They should have ad libitum access to sterile food and water.
-
Acclimatization : Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
Tumor Cell Culture and Inoculation
-
Cell Culture : Culture the desired cancer cell line (e.g., H1299, DU145, MDA-MB-231) in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Cell Harvesting : When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 107 cells/mL.
-
Inoculation : Subcutaneously inject 0.1-0.2 mL of the cell suspension into the flank or other appropriate site of each mouse.
This compound Preparation and Administration
-
Preparation : Due to its poor water solubility, this compound is often dissolved in a vehicle such as corn oil or a solution containing DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity. Nanoparticle formulations have also been used to improve bioavailability.
-
Administration :
-
Intraperitoneal (i.p.) injection : A common route for systemic delivery.
-
Oral gavage : Used for evaluating oral bioavailability and efficacy.
-
Intravenous (i.v.) injection : For direct systemic administration.
-
-
Dosage and Schedule : Dosages can range from 10 mg/kg to 200 mg/kg, administered daily or on alternate days for a period of several weeks, depending on the cancer model and study design.
Monitoring and Endpoint Analysis
-
Tumor Growth : Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Body Weight and Clinical Signs : Record the body weight of each mouse regularly as an indicator of overall health and potential treatment-related toxicity. Observe the mice for any adverse clinical signs.
-
Endpoint : The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm3) or after a specific treatment duration.
-
Tissue Collection : At the end of the study, euthanize the mice and carefully excise the tumors. Weigh the tumors and fix a portion in 10% formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry) and snap-freeze the remaining tissue for molecular analysis (e.g., Western blotting, qPCR).
Immunohistochemistry (IHC)
-
Tissue Preparation : Paraffin-embed the formalin-fixed tumor tissues and cut thin sections (4-5 µm).
-
Staining : Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using an appropriate buffer. Block endogenous peroxidase activity and non-specific binding sites.
-
Antibody Incubation : Incubate the sections with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis) overnight at 4°C.
-
Detection : Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as DAB and counterstain with hematoxylin.
-
Analysis : Quantify the staining intensity and the percentage of positive cells using image analysis software.
Western Blotting
-
Protein Extraction : Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against proteins in the signaling pathways of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2) overnight at 4°C.
-
Detection : Wash and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates promising anti-cancer activity in a variety of mouse models through the modulation of key signaling pathways involved in tumor growth, proliferation, and metastasis. The protocols outlined in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this natural compound. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and administration route, is essential for obtaining robust and reproducible results.
References
- 1. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tanshinone I in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tanshinone I, a bioactive compound extracted from Salvia miltiorrhiza, in common cell viability and proliferation assays. This document offers structured data on its efficacy and visual representations of its molecular interactions to guide research and development.
Introduction to this compound
This compound is a lipophilic diterpene quinone that has demonstrated significant anti-cancer properties across a variety of human cancer cell lines.[1][2] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cell growth and survival.[3][4] These notes are intended to provide researchers with the necessary information to effectively design and execute experiments to evaluate the effects of this compound on cancer cells.
Data Presentation: Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, providing a baseline for determining appropriate concentration ranges for in vitro studies.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 24 h | 29.62 | [5] |
| K562 | Chronic Myeloid Leukemia | 48 h | 8.81 | |
| MCF-7 | Breast Cancer | 72 h | ~7.75 | |
| MDA-MB-453 | Breast Cancer | Not Specified | Not Specified | |
| A2780 | Ovarian Cancer | 24 h | Not Specified (Tested at 1.2, 2.4, 4.8, 9.6 µg/mL) | |
| ID-8 | Ovarian Cancer | 24 h | Not Specified (Tested at 1.2, 2.4, 4.8, 9.6 µg/mL) | |
| U2OS | Osteosarcoma | Not Specified | ~1-1.5 | |
| MOS-J | Osteosarcoma | Not Specified | ~1-1.5 | |
| H28 | Malignant Pleural Mesothelioma | 24 h | ~20 | |
| H2452 | Malignant Pleural Mesothelioma | 24 h | ~20 | |
| HMEC-1 | Microvascular Endothelial | 72 h | 7.75 |
Experimental Protocols
Detailed methodologies for key assays are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solvent to dissolve formazan crystals
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: BrdU Cell Proliferation Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
This compound
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution (e.g., 1-2.5 M HCl)
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1 & 2).
-
BrdU Labeling: Following treatment, add BrdU labeling solution to each well to a final concentration of 1X. Incubate for 1-24 hours at 37°C, depending on the cell division rate.
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation:
-
Remove the fixing solution and add 100 µL of anti-BrdU primary antibody solution. Incubate for 1 hour at room temperature.
-
Wash the wells with wash buffer. Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 1 hour.
-
-
Detection:
-
Wash the wells and add 100 µL of TMB substrate.
-
Monitor color development and then add 100 µL of stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies, indicating cell reproductive viability.
Materials:
-
This compound
-
Complete cell culture medium
-
6-well or 12-well plates
-
Fixation solution (e.g., 6% glutaraldehyde or a 1:7 mixture of acetic acid and methanol)
-
Staining solution (e.g., 0.5% crystal violet)
-
Stereomicroscope or colony counter
Procedure:
-
Cell Seeding: Harvest and count cells, then resuspend to a low density (e.g., 200-1000 cells/mL). Seed the cells into plates and allow them to attach for a few hours.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 1-3 weeks at 37°C in a CO2 incubator until visible colonies (defined as at least 50 cells) are formed in the control wells.
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with PBS.
-
Add fixation solution and incubate for 5-10 minutes.
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 2 hours at room temperature.
-
-
Colony Counting: Carefully rinse the plates with water and allow them to air dry. Count the number of colonies using a stereomicroscope or an automated colony counter.
Signaling Pathways and Visualizations
This compound exerts its effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
References
- 1. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by this compound in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth and metastasis of osteosarcoma via suppressing JAK/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
Application Notes: High-Throughput Analysis of Tanshinone I-Induced Apoptosis Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I, a lipophilic diterpene isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-tumor activities across a spectrum of cancer cell lines. A primary mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay, coupled with flow cytometry, provides a robust and quantitative method to assess the pro-apoptotic efficacy of this compound. This document outlines the principles, protocols, and expected outcomes for detecting and quantifying this compound-induced apoptosis.
During the initial stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, exhibits a high affinity for PS. When conjugated to a fluorochrome such as FITC, Annexin V can identify early apoptotic cells with intact cell membranes. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable and early apoptotic cells. In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA. This dual-staining strategy allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Quantitative Data Summary
The pro-apoptotic effects of this compound are both dose- and time-dependent. The following table summarizes typical experimental parameters and expected outcomes across various cancer cell lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) (Early + Late) | Key Molecular Events (Fold Change) |
| MCF-7 (Breast Cancer) | 50 | 24 | ~14% (sub-G1)[1] | - |
| 50 | 48 | ~26% (sub-G1)[1] | - | |
| 50 | 72 | ~27% (sub-G1)[1] | Altered Bcl-2/Bax ratio | |
| MDA-MB-231 (Breast Cancer) | 50 | 24 | ~21% (sub-G1)[1] | - |
| 50 | 48 | ~26% (sub-G1)[1] | - | |
| 50 | 72 | ~29% (sub-G1) | Cleavage of Caspase-3 | |
| K562 (Leukemia) | 8.81 (IC50) | 48 | Concentration-dependent increase | Increased cleaved PARP, Caspase-3, and Caspase-9 |
| 29.62 (IC50) | 24 | - | - | |
| Pancreatic Cancer Cells (BxPC-3, PANC-1) | 20-30 µg/mL | 48 | Dose-dependent increase | Cleaved Caspase-3: ~2.7-fold increase, Cleaved PARP: ~2.8-fold increase |
Experimental Protocol: Annexin V/PI Staining for Flow Cytometry
This protocol provides a detailed methodology for the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide staining, followed by flow cytometric analysis.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 50 µM) and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with cold PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Data Analysis:
The cell population can be divided into four quadrants based on the fluorescence signals:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathways
This compound induces apoptosis through multiple signaling cascades, primarily involving the intrinsic mitochondrial pathway. Key events include the modulation of Bcl-2 family proteins to increase the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in the execution of apoptosis. Additionally, this compound has been shown to influence the PI3K/Akt and JNK/ERK signaling pathways, which are critical regulators of cell survival and death.
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Detection
The following diagram illustrates the key steps in the protocol for detecting this compound-induced apoptosis by flow cytometry.
Caption: Experimental workflow for flow cytometry analysis.
References
Application of Tanshinone I in Western Blot Analysis of Signaling Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I is a bioactive lipophilic compound extracted from the root of Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1] Emerging scientific evidence has highlighted its potent anti-cancer properties, which are attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and autophagy.[2] Western blot analysis is a fundamental technique employed to investigate the molecular mechanisms of this compound by quantifying its effect on the expression and phosphorylation status of crucial signaling proteins. This document provides detailed application notes and protocols for utilizing this compound in Western blot analysis to study its impact on cellular signaling.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by targeting several critical signaling cascades. Understanding these pathways is essential for designing and interpreting Western blot experiments.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit this pathway, leading to decreased phosphorylation of PI3K, Akt, and mTOR.[3][4] This inhibition promotes apoptosis and autophagy in cancer cells.[3]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including JNK, ERK, and p38 MAPK, is involved in cellular responses to a variety of stimuli, including stress, and plays a crucial role in apoptosis and cell proliferation. This compound has been shown to activate the JNK pathway while inhibiting the ERK pathway in chronic myeloid leukemia cells, contributing to its pro-apoptotic effects.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a key regulator of inflammation and cell survival. Tanshinone has been found to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anti-cancer activities.
Data Presentation: Effects of this compound on Signaling Proteins
The following tables summarize the quantitative effects of this compound on key signaling proteins as determined by Western blot analysis in various studies.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway
| Cell Line | Treatment Concentration | Treatment Time | Target Protein | Observed Effect | Reference |
| Ovarian Cancer (A2780, ID-8) | 1.2, 2.4, 4.8, 9.6 µg/mL | 24 hours | p-PI3K/PI3K | Dose-dependent decrease | |
| Ovarian Cancer (A2780, ID-8) | 1.2, 2.4, 4.8, 9.6 µg/mL | 24 hours | p-Akt/Akt | Dose-dependent decrease | |
| Ovarian Cancer (A2780, ID-8) | 1.2, 2.4, 4.8, 9.6 µg/mL | 24 hours | p-mTOR/mTOR | Dose-dependent decrease | |
| Breast Cancer (MCF-7, MDA-MB-453) | Not specified | Not specified | p-PI3K, p-Akt, p-mTOR | Downregulation |
Table 2: Effect of this compound on the MAPK Signaling Pathway
| Cell Line | Treatment Concentration | Treatment Time | Target Protein | Observed Effect | Reference |
| Chronic Myeloid Leukemia (K562) | Not specified | Not specified | JNK | Activation | |
| Chronic Myeloid Leukemia (K562) | Not specified | Not specified | ERK | Inhibition | |
| Chronic Myeloid Leukemia (K562) | Not specified | Not specified | ATF-2 | Inhibition | |
| Cardiomyocytes (H9C2) | Not specified | Not specified | p-p38 MAPK, p-ERK1/2, p-SAPK/JNK | Dose-dependent inhibition |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment Concentration | Treatment Time | Target Protein | Observed Effect | Reference |
| Chronic Myeloid Leukemia (K562) | Not specified | Not specified | Cleaved Caspase-3, -8, -9, PARP | Increased cleavage | |
| Chronic Myeloid Leukemia (K562) | Not specified | Not specified | PUMA | Increased expression | |
| Ovarian Cancer (A2780, ID-8) | Not specified | 24 hours | Cleaved Caspase-3 | Increased cleavage | |
| Breast Cancer (MCF-7) | Not specified | Not specified | Bax | Increased expression | |
| Breast Cancer (MCF-7) | Not specified | Not specified | Bcl-2 | Decreased expression | |
| Cardiomyocytes (H9C2) | Not specified | Not specified | BAX | Dose-dependent inhibition | |
| Cardiomyocytes (H9C2) | Not specified | Not specified | Bcl-2 | Dose-dependent increase | |
| Cardiomyocytes (H9C2) | Not specified | Not specified | Cleaved caspase-3 | Dose-dependent inhibition |
Experimental Protocols
General Workflow for Western Blot Analysis of this compound-Treated Cells
Caption: Workflow for Western blot analysis of signaling proteins after this compound treatment.
Detailed Protocol for Western Blotting
This protocol provides a comprehensive guide for performing Western blot analysis to assess the impact of this compound on signaling proteins.
1. Cell Culture and Treatment:
-
1.1. Seed the desired cell line (e.g., A2780 ovarian cancer cells, K562 leukemia cells) in 6-well plates or 10 cm dishes and culture until they reach 70-80% confluency.
-
1.2. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
1.3. Treat the cells with various concentrations of this compound (e.g., 0, 1.2, 2.4, 4.8, 9.6 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle-only control group.
2. Protein Lysate Preparation:
-
2.1. After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
2.2. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
2.4. Incubate on ice for 30 minutes with occasional vortexing.
-
2.5. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
2.6. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
2.7. Determine the protein concentration of each sample using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
3.1. Normalize the protein concentration of all samples with lysis buffer.
-
3.2. Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
3.3. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
3.4. Run the gel at a constant voltage until the dye front reaches the bottom.
-
3.5. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
4. Immunoblotting and Detection:
-
4.1. After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
4.2. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
4.3. The next day, wash the membrane three times with TBST for 10 minutes each.
-
4.4. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.
-
4.5. Wash the membrane three times with TBST for 10 minutes each.
-
4.6. Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
4.7. Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
4.8. Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis and autophagy.
Caption: this compound differentially regulates the MAPK pathway, promoting apoptosis.
Conclusion
This compound is a promising natural compound with significant potential in cancer therapy. Western blot analysis is an indispensable tool for elucidating its mechanism of action. The protocols and data presented here provide a comprehensive resource for researchers investigating the effects of this compound on cellular signaling pathways. By understanding how this compound modulates proteins involved in cell fate decisions, scientists can further explore its therapeutic applications and contribute to the development of novel anti-cancer strategies.
References
- 1. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) [explorationpub.com]
- 3. This compound attenuates the malignant biological properties of ovarian cancer by inducing apoptosis and autophagy via the inactivation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by this compound in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Cellular World of Tanshinone I with Fluorescence Microscopy
References
- 1. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by this compound in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by this compound in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying Tanshinone I in Animal Models of Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the anti-inflammatory properties of Tanshinone I in established animal models of inflammation. These guidelines are intended to assist in the design and execution of preclinical studies to evaluate the therapeutic potential of this compound.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a lipophilic diterpene quinone isolated from the rhizome of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Emerging scientific evidence has highlighted its potent anti-inflammatory effects, making it a promising candidate for the development of novel therapeutics for a range of inflammatory diseases.[1][2] The anti-inflammatory activity of this compound is attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by interfering with multiple signaling pathways. Notably, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] Furthermore, recent studies have revealed that this compound can specifically suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that, when dysregulated, contributes to a variety of inflammatory disorders.
Below is a diagram illustrating the key signaling pathways targeted by this compound in the context of inflammation.
Animal Models of Inflammation
The following sections detail protocols for three widely used animal models to assess the anti-inflammatory efficacy of this compound: Lipopolysaccharide (LPS)-induced Acute Lung Injury, Carrageenan-induced Paw Edema, and Collagen-induced Arthritis.
Application Note 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is highly relevant for studying acute inflammatory responses in the lungs, mimicking aspects of acute respiratory distress syndrome (ARDS).
Experimental Workflow
Detailed Protocol
1. Animal and Housing:
-
Species: Male C57BL/6 mice.
-
Age: 8-12 weeks.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimate mice for at least one week before the experiment.
2. Preparation of this compound:
-
This compound is poorly soluble in water. For in vivo administration, it can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline. A suggested vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
Prepare fresh on the day of the experiment.
3. Experimental Groups:
-
Control Group: Vehicle administration followed by saline instillation.
-
LPS Group: Vehicle administration followed by LPS instillation.
-
This compound Treatment Group(s): Administration of different doses of this compound followed by LPS instillation.
-
Positive Control (Optional): Dexamethasone (a known anti-inflammatory agent) treatment followed by LPS instillation.
4. This compound Administration:
-
Route: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: Based on literature, a starting dose range of 10-50 mg/kg can be explored.
-
Timing: Administer this compound 1 hour prior to LPS instillation.
5. Induction of Acute Lung Injury:
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Intratracheally instill LPS (from E. coli O111:B4) at a dose of 5 mg/kg body weight dissolved in sterile saline.
6. Monitoring and Sample Collection:
-
Monitor animals for clinical signs of distress.
-
Euthanize mice at a predetermined time point (e.g., 24, 48, or 72 hours) after LPS instillation.
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissues.
7. Endpoint Analysis:
-
BALF Analysis:
-
Perform total and differential leukocyte counts.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.
-
-
Lung Histology:
-
Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, edema, and cellular infiltration.
-
Score the lung injury based on a semi-quantitative scoring system.
-
-
Western Blot Analysis:
-
Prepare lung tissue lysates to analyze the expression and phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.
-
Data Presentation
| Parameter | Control | LPS | This compound (Low Dose) | This compound (High Dose) |
| BALF Total Cells (x10^5) | ||||
| BALF Neutrophils (%) | ||||
| TNF-α in BALF (pg/mL) | ||||
| IL-6 in BALF (pg/mL) | ||||
| IL-1β in BALF (pg/mL) | ||||
| Lung Injury Score | ||||
| p-p65/p65 Ratio (Western Blot) | ||||
| p-p38/p38 Ratio (Western Blot) |
Application Note 2: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation, ideal for screening the anti-inflammatory activity of compounds.
Experimental Workflow
Detailed Protocol
1. Animal and Housing:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 180-220 g.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and free access to food and water. Acclimate for at least one week.
2. Preparation of this compound:
-
Prepare as described in Application Note 1.
3. Experimental Groups:
-
Control Group: Vehicle administration + saline injection into the paw.
-
Carrageenan Group: Vehicle administration + carrageenan injection.
-
This compound Treatment Group(s): Different doses of this compound + carrageenan injection.
-
Positive Control: Indomethacin (5-10 mg/kg, i.p.) + carrageenan injection.
4. This compound Administration:
-
Route: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: A dose of 160 mg/kg has been reported to show significant inhibition. A dose-response study is recommended.
-
Timing: Administer 30-60 minutes before carrageenan injection.
5. Induction of Paw Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 100 µL of 1% (w/v) lambda carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
6. Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
The percentage of inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
7. Endpoint Analysis (Optional):
-
At the end of the experiment, paw tissue can be collected for histological analysis (H&E staining for inflammatory cell infiltration) or biochemical analysis (measurement of cytokine levels like TNF-α and IL-1β, and PGE2 levels).
Data Presentation
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Control | - | ||
| Carrageenan | - | 0% | |
| This compound | Low | ||
| This compound | Medium | ||
| This compound | High | ||
| Indomethacin | 10 |
Application Note 3: Collagen-Induced Arthritis in Mice
This is a widely used model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.
Experimental Workflow
Detailed Protocol
1. Animal and Housing:
-
Species: Male DBA/1 mice.
-
Age: 8-10 weeks.
-
Housing: SPF conditions are highly recommended.
2. Preparation of this compound:
-
Prepare as described in Application Note 1.
3. Experimental Groups:
-
Naïve Control: No immunization, no treatment.
-
CIA Control: Immunized with collagen and treated with vehicle.
-
This compound Treatment Group(s): Immunized with collagen and treated with different doses of this compound.
-
Positive Control: Methotrexate or other standard-of-care drug for rheumatoid arthritis.
4. Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify chicken type II collagen (100 µg) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify chicken type II collagen (100 µg) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
5. This compound Administration:
-
Route: Oral gavage is a common route for chronic studies.
-
Dosage: A daily oral dose of 50 mg/kg has been used.
-
Timing: Start treatment upon the first signs of arthritis (prophylactic) or after the establishment of arthritis (therapeutic).
6. Assessment of Arthritis:
-
Clinical Scoring: Monitor mice 3 times a week for the onset and severity of arthritis, starting from day 21. Score each paw based on a scale of 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, and 4=joint deformity/ankylosis. The maximum score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.
7. Termination and Endpoint Analysis (Day 42-56):
-
Euthanize mice and collect blood and hind paws.
-
Histological Analysis:
-
Fix paws in 10% formalin, decalcify, embed in paraffin, and section.
-
Stain with H&E to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Perform Safranin O staining for cartilage integrity.
-
-
Serological Analysis:
-
Measure serum levels of anti-type II collagen antibodies (IgG1 and IgG2a) by ELISA.
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-17) by ELISA or multiplex assay.
-
Data Presentation
| Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) | Histological Score (Inflammation) | Histological Score (Bone Erosion) |
| Naïve Control | ||||
| CIA Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Conclusion
These detailed application notes and protocols provide a framework for the preclinical evaluation of this compound in robust and well-characterized animal models of inflammation. By carefully following these methodologies and utilizing the described endpoint analyses, researchers can generate reliable and reproducible data to elucidate the anti-inflammatory efficacy and mechanisms of action of this compound, thereby supporting its potential development as a therapeutic agent for inflammatory diseases.
References
- 1. chondrex.com [chondrex.com]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Tanshinone I Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Tanshinone I in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
This compound is a lipophilic diterpene quinone isolated from the dried root of Salvia miltiorrhiza (Danshen).[1] It is a promising natural compound with a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2] However, its clinical development and in vitro applications are often hindered by its extremely low water solubility, which can lead to poor bioavailability and experimental artifacts such as precipitation in aqueous cell culture media.[2][3][4]
Q2: What are the general solubility properties of this compound?
This compound is practically insoluble in water and ethanol. Its primary solvent for experimental use is Dimethyl Sulfoxide (DMSO). However, the reported solubility in DMSO varies across different suppliers and studies, likely due to differences in compound purity, DMSO quality (e.g., water content), and dissolution methodology. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.
Q3: What is the recommended method for preparing a this compound stock solution?
The standard and recommended method is to dissolve this compound powder in high-purity, anhydrous DMSO to create a concentrated stock solution. To aid dissolution, sonication or gentle warming (to 37°C) can be applied. This stock solution should then be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: Are there advanced methods to improve the aqueous solubility of this compound for specific assays?
Yes, several formulation strategies have been developed to enhance the aqueous solubility and stability of this compound. These include:
-
Solid Dispersions: Creating a solid dispersion with carriers like povidone K-30 (PVP K-30) or poloxamer 407 can significantly improve solubility and dissolution rates.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, such as beta-cyclodextrin (β-CD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.
-
Nanoformulations: Encapsulating this compound into lipid-based nanocarriers like solid lipid nanoparticles or lipid nanocapsules can improve its dispersion and bioavailability in aqueous systems.
-
Structural Modification: Chemical derivatization, such as creating pyridinium salts of this compound, has been shown to markedly improve aqueous solubility while retaining potent biological activity.
Troubleshooting Guide: Precipitation in Cell Culture
Q5: I observed a precipitate in my cell culture plate after adding the this compound working solution. What caused this?
Precipitation of this compound upon addition to aqueous cell culture media is a common problem, often referred to as "solvent shock." It occurs when a concentrated DMSO stock is diluted rapidly into the aqueous medium, causing the poorly soluble compound to crash out of solution. Other potential causes include the final concentration exceeding its solubility limit, interactions with media components, or temperature shifts.
Q6: How can I prevent my this compound from precipitating during cell treatment?
The key is to perform a serial dilution. Instead of adding the concentrated DMSO stock directly to your full volume of media, first create an intermediate dilution in a smaller volume of media. Then, add this intermediate dilution to the final culture volume. It is critical to add the compound dropwise while gently swirling the plate or tube to ensure rapid and uniform mixing.
Q7: My compound precipitates over time, even after careful dilution. What should I do?
Delayed precipitation can occur if the final concentration is at the very edge of its solubility limit under your specific culture conditions (e.g., temperature, pH, serum concentration).
-
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to perform a dose-response experiment to find the highest concentration that remains soluble over the desired experimental duration while still eliciting a biological effect.
-
Check Media Conditions: Ensure the incubator has proper humidification to prevent media evaporation, which would increase the compound's concentration. Verify that the media pH is stable, as shifts can affect compound solubility.
-
Increase Serum (if applicable): For serum-containing media, proteins like albumin can help solubilize hydrophobic compounds. If your protocol allows, a slightly higher serum percentage might prevent precipitation.
-
Use a Solubilizing Agent: For specific applications, consider using one of the advanced solubilization methods mentioned in Q4, such as complexation with HP-β-CD.
-
Q8: Could the DMSO vehicle be the problem?
While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations (typically >0.5%). Always ensure the final DMSO concentration in your culture medium is consistent across all treatments, including a "vehicle control" group that receives only DMSO, and is kept at a low, non-toxic level (e.g., ≤0.1%).
Data Presentation
Table 1: Reported Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Equivalent (MW: 276.29 g/mol ) | Source(s) | Notes |
| Water | Insoluble / < 1 mg/mL | - | Practically insoluble in aqueous solutions. | |
| Ethanol | Insoluble / < 1 mg/mL | - | Poorly soluble. | |
| DMSO | ≥ 27.6 mg/mL | ≥ 99.89 mM | - | |
| DMSO | 23 mg/mL | 83.24 mM | Advises using fresh DMSO as moisture absorption reduces solubility. | |
| DMSO | 2.5 mg/mL | 9.05 mM | Recommends sonication to aid dissolution. | |
| DMSO | 1 mg/mL | 3.62 mM | - |
Note: The variability in reported DMSO solubility highlights the importance of empirical testing for your specific compound batch and laboratory conditions.
Table 2: Examples of Enhanced Aqueous Solubility of Tanshinone Derivatives
| Method | Derivative/Formulation | Enhanced Aqueous Solubility | Source(s) |
| Structural Modification | Pyridinium Salt Derivative (a4) | 85 µg/mL | |
| Structural Modification | Pyridinium Salt Derivative (a16) | 86 µg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Weigh out 2.76 mg of this compound (Molecular Weight = 276.29 g/mol ).
-
Dissolution: Add the 2.76 mg of this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles are still visible, place the tube in a water bath sonicator for 5-10 minutes until the solution is clear. A brief warming to 37°C can also be used.
-
Inspection: Visually inspect the solution against a light source to confirm that all powder has completely dissolved and the solution is clear.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month). Avoid repeated freeze-thaw cycles.
Protocol 2: Dosing Cells with this compound to Avoid Precipitation
This protocol assumes a starting stock of 10 mM and a final desired concentration of 10 µM.
-
Prepare Intermediate Dilution: In a sterile tube, prepare a 100X intermediate stock (1 mM) by diluting 10 µL of the 10 mM DMSO stock into 90 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Prepare Final Working Solution: Add the required volume of the 1 mM intermediate stock to your final volume of cell culture medium. For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate stock to 9.9 mL of medium.
-
Critical Dosing Step: Add the final working solution to your cells. Crucially , if adding a small volume of a more concentrated intermediate stock directly to cells already in a plate, add it dropwise to the medium while gently swirling the plate to ensure rapid and even dispersion.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium (in this example, 0.1%). This is achieved by performing the same dilution steps with pure DMSO instead of the compound stock.
-
Incubation and Observation: Return the cells to the incubator. Visually inspect the plates under a microscope after a few hours and at subsequent time points to check for any signs of precipitation.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity study of this compound-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Tanshinone I Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Tanshinone I formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: The poor oral bioavailability of this compound is primarily attributed to two main factors:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule with extremely low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3]
-
Extensive First-Pass Metabolism: After absorption from the intestine, this compound undergoes significant metabolism in the liver before it can reach systemic circulation, reducing the amount of active drug available.[1][4]
Q2: What are the common formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have been successfully employed to overcome the challenges of low solubility and first-pass metabolism. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier in a solid state can enhance its dissolution rate and, consequently, its bioavailability. This is often achieved by converting the crystalline drug into a more soluble amorphous form.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract. This increases the surface area for absorption and can bypass first-pass metabolism to some extent through lymphatic uptake.
-
Nanoparticles: Formulating this compound into nanoparticles, such as lipid-based nanoparticles or nanocrystals, can increase its surface area-to-volume ratio, leading to improved dissolution and absorption.
-
Micronization: Reducing the particle size of this compound through micronization can increase the surface area available for dissolution, thereby enhancing its absorption.
Q3: How can I characterize the solid state of my this compound solid dispersion?
A3: Several analytical techniques are essential for characterizing the physicochemical properties of solid dispersions to ensure the desired amorphous state and stability:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and crystallinity of the drug in the solid dispersion. The absence of the drug's characteristic melting peak indicates that it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): PXRD is another critical technique to assess the crystalline nature of the formulation. A lack of sharp diffraction peaks corresponding to the crystalline drug confirms its amorphous state within the carrier.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps to identify any potential chemical interactions between this compound and the carrier polymer in the solid dispersion.
-
Scanning Electron Microscopy (SEM): SEM provides information about the surface morphology and particle size of the solid dispersion.
Q4: What are the key parameters to evaluate for a this compound SNEDDS formulation?
A4: For a SNEDDS formulation, the following parameters are crucial for assessing its quality and potential in vivo performance:
-
Droplet Size and Polydispersity Index (PDI): The droplet size of the nanoemulsion formed upon dilution should ideally be in the nanometer range (typically <200 nm) for optimal absorption. The PDI indicates the uniformity of the droplet size distribution; a value below 0.3 is generally considered acceptable.
-
Zeta Potential: Zeta potential measures the surface charge of the nanoemulsion droplets and is an indicator of the stability of the formulation. A higher absolute zeta potential value (positive or negative) suggests better physical stability.
-
Emulsification Time: This is the time it takes for the SNEDDS to form a nanoemulsion upon dilution with an aqueous medium under gentle agitation. A shorter emulsification time is desirable for rapid drug release in the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of my this compound solid dispersion.
| Possible Cause | Troubleshooting Step |
| Incomplete conversion to amorphous form | Characterize the solid dispersion using DSC and PXRD to confirm the absence of crystallinity. If crystalline peaks are present, optimize the preparation method (e.g., increase the solvent evaporation rate, use a different solvent system, or increase the carrier-to-drug ratio). |
| Inappropriate carrier selection | The selected hydrophilic carrier may not be optimal for this compound. Screen different carriers (e.g., PVP K30, PEG 6000, Poloxamer 188) and carrier-to-drug ratios to find the most effective combination for enhancing dissolution. |
| Drug recrystallization during storage | Amorphous forms are thermodynamically unstable and can recrystallize over time. Conduct stability studies under accelerated conditions (e.g., high temperature and humidity) and monitor the solid state using DSC and PXRD. Consider adding a crystallization inhibitor to the formulation. |
| Poor wettability | Even in a solid dispersion, poor wettability can hinder dissolution. Ensure the chosen carrier has good wetting properties. The inclusion of a surfactant in the dissolution medium can also improve wettability. |
Issue 2: My this compound SNEDDS formulation is not forming a stable nanoemulsion.
| Possible Cause | Troubleshooting Step |
| Incorrect oil/surfactant/co-surfactant ratio | The ratio of the components is critical for spontaneous nanoemulsification. Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion region. |
| Poor emulsification efficiency of the surfactant | The chosen surfactant may not be effective in reducing the interfacial tension between the oil and aqueous phases. Screen different surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values to find one that is suitable for the selected oil. |
| Phase separation or drug precipitation upon dilution | The formulation may not be robust to dilution in aqueous media. Evaluate the stability of the formed nanoemulsion upon dilution with different volumes of water, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF). Adjust the formulation components and ratios as needed. |
| Thermodynamic instability | The SNEDDS formulation may be thermodynamically unstable, leading to phase separation over time. Conduct thermodynamic stability studies, including centrifugation, heating-cooling cycles, and freeze-thaw cycles, to assess the long-term stability of the formulation. |
Issue 3: Inconsistent or low oral bioavailability in animal studies despite good in vitro results.
| Possible Cause | Troubleshooting Step |
| Significant first-pass metabolism | While formulation can improve dissolution, it may not completely overcome extensive first-pass metabolism. Consider co-administration with a known inhibitor of the metabolizing enzymes (e.g., CYP450 inhibitors) in your animal model to assess the impact of metabolism. Note that this is an experimental approach and may not be clinically translatable without further investigation. |
| Efflux transporter activity | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the drug back into the intestinal lumen after absorption. Conduct a Caco-2 cell permeability assay with and without a P-gp inhibitor (e.g., verapamil) to investigate this possibility. |
| Poor in vitro-in vivo correlation (IVIVC) | The in vitro dissolution conditions may not accurately reflect the in vivo environment. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine to get a better prediction of in vivo performance. |
| Animal model variability | Pharmacokinetic parameters can vary between individual animals. Ensure you are using a sufficient number of animals per group and consider factors such as age, sex, and fasting state, which can influence drug absorption and metabolism. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound and IIA Formulations in Rats
| Formulation | Drug | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Raw Tanshinone IIA | Tanshinone IIA | 50 | 45.3 ± 11.2 | 343.70 ± 75.628 | 100 | |
| Tanshinone IIA Solid Dispersion (with porous silica) | Tanshinone IIA | 50 | 289.6 ± 45.7 | 1019.87 ± 161.819 | ~297 | |
| Tanshinone IIA Physical Mixture (with LMC) | Tanshinone IIA | 20 | 120.3 ± 21.5 | 458.7 ± 89.2 | 100 | |
| Tanshinone IIA Solid Dispersion (with LMC) | Tanshinone IIA | 20 | 189.7 ± 33.4 | 768.9 ± 121.3 | ~168 | |
| Traditional Decoction | This compound | N/A | 2.53 ± 1.67 | 10.33 ± 6.60 | 100 | |
| Micronized Granular Powder | This compound | N/A | 30.22 ± 19.83 | 205.11 ± 134.50 | ~1985 |
Note: LMC refers to Low-Molecular-Weight Chitosan. Data presented as mean ± standard deviation. Relative bioavailability is calculated with respect to the control formulation in each study.
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., Ethanol, Methanol, Dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier ratio). Dissolve both components in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution by visual inspection.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue evaporation until a solid film or mass is formed on the wall of the flask.
-
Drying: Scrape the solid mass from the flask and transfer it to a vacuum oven. Dry the solid dispersion at a specific temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to ensure particle size uniformity.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To formulate a SNEDDS of this compound to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafac Lipophile WL 1349)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Excipient Screening:
-
Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Emulsification Study: Screen different surfactants and co-surfactants for their ability to emulsify the selected oil phase. The combination that produces a clear and stable nanoemulsion upon dilution is preferred.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., from 9:1 to 1:9).
-
For each mixture, add a small amount of the aqueous phase (e.g., water) dropwise while vortexing.
-
Visually observe the formation of a nanoemulsion (clear or slightly bluish-white) and plot the nanoemulsion region on a ternary phase diagram. This diagram will help in identifying the optimal concentration ranges for the SNEDDS formulation.
-
-
Preparation of this compound-loaded SNEDDS:
-
Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture on a magnetic stirrer at a low temperature (e.g., 40°C) until the drug is completely dissolved.
-
-
Characterization:
-
Evaluate the prepared SNEDDS for its droplet size, PDI, and zeta potential upon dilution with water.
-
Assess the emulsification time and thermodynamic stability of the formulation.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a this compound formulation by determining its pharmacokinetic parameters in rats.
Materials:
-
Sprague-Dawley or Wistar rats (male, specific weight range)
-
This compound formulation and control (e.g., drug suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., with anticoagulant like EDTA or heparin)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before drug administration.
-
Dosing:
-
Divide the rats into groups (e.g., control group and formulation group), with a sufficient number of animals per group (typically n=5-6).
-
Administer the this compound formulation and the control suspension to the respective groups via oral gavage at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Collect the blood in tubes containing an anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate the key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the concentration-time curve (AUC), using appropriate pharmacokinetic software.
-
Calculate the relative bioavailability of the formulation compared to the control.
-
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of a this compound formulation and investigate the potential involvement of efflux transporters.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts (e.g., 12- or 24-well plates)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)
-
This compound formulation
-
P-gp inhibitor (e.g., verapamil)
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
-
TEER (Transepithelial Electrical Resistance) meter
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the Transwell® inserts at a specific density and allow them to differentiate for 21-25 days to form a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayers to ensure their integrity. Only use inserts with TEER values within the acceptable range (typically >200 Ω·cm²).
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Efflux Study (Basolateral to Apical - B to A):
-
To investigate efflux, perform the permeability study in the reverse direction.
-
Add the this compound formulation to the basolateral chamber and fresh buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Inhibitor Study: To assess the involvement of P-gp, repeat the A to B and B to A permeability studies in the presence of a P-gp inhibitor like verapamil in both chambers.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Visualizations
Caption: Experimental workflow for enhancing the oral bioavailability of this compound.
Caption: Troubleshooting guide for low oral bioavailability of this compound formulations.
Caption: Factors influencing the oral bioavailability of this compound.
References
Technical Support Center: Optimizing Tanshinone I for In Vivo Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using Tanshinone I.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Question (Issue) | Potential Causes & Solutions |
| Why am I observing low or no efficacy in my animal model? | 1. Inadequate Bioavailability: this compound has very low water solubility and poor oral bioavailability, which can severely limit its exposure at the target site.[1][2][3][4]Solution: • Change Administration Route: Consider intraperitoneal (i.p.), intravenous (i.v.), or subcutaneous (s.c.) injection instead of oral gavage to bypass first-pass metabolism and improve systemic exposure.[5] • Optimize Formulation: Use a suitable vehicle. Common choices include corn oil or a mixture of Tween 20 and ethanol. Novel drug delivery systems like liposomes or nanoparticles can also enhance solubility and bioavailability.2. Insufficient Dosage: The administered dose may be too low for your specific model or disease state.Solution: • Perform a Dose-Response Study: Start with doses reported in the literature (see Table 1) and escalate to find an effective and non-toxic range. This compound has shown dose-dependent effects.3. Compound Instability: this compound may degrade in certain solvents or pH conditions.Solution: • Prepare Fresh Solutions: Always prepare dosing solutions immediately before administration. Protect from light and extreme temperatures. Verify the stability of this compound in your chosen vehicle. |
| How can I improve the solubility of this compound for my dosing solution? | 1. Poor Aqueous Solubility: this compound is a lipophilic compound and is practically insoluble in water.Solution: • Select an Appropriate Vehicle: Use solubilizing agents. Common vehicles for non-polar compounds include: - Oils: Corn oil, sesame oil. - Surfactants/Emulsifiers: Formulations with Tween 80, Cremophor EL, or Poloxamer 407. - Organic Solvents (use with caution): A small percentage of DMSO or ethanol, diluted into a safer vehicle like saline or polyethylene glycol (PEG). • Use Sonication: Applying gentle heat and sonication can help dissolve the compound in the vehicle. Ensure the temperature is not high enough to cause degradation. • Formulation Technologies: For long-term projects, consider solid dispersions or cyclodextrin encapsulation, which have been shown to improve the dissolution and bioavailability of related tanshinones. |
| Are there concerns about toxicity with this compound? | 1. Monitoring for Toxicity: While generally considered to have low toxicity, high doses or chronic administration could lead to adverse effects.Solution: • Monitor Animal Health: Regularly check for changes in body weight, food and water intake, behavior, and physical appearance. One study noted that an effective dose of this compound did not alter food intake or body temperature in mice. • Conduct Preliminary Toxicity Studies: Before a large-scale efficacy study, run a small pilot study with escalating doses to establish the maximum tolerated dose (MTD). • Histopathology: At the end of the study, perform a histopathological analysis of major organs (liver, kidney, spleen) to check for any signs of toxicity. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is a typical starting dose for a this compound in vivo study? | Starting doses vary significantly by animal model and disease indication. For anti-cancer studies in mice, doses as low as 0.3 mg/kg have been reported to be effective. For other applications, higher doses may be necessary. It is crucial to consult the literature for your specific model and perform a dose-finding study. |
| Which administration route is best for this compound? | Due to poor oral bioavailability, systemic routes are often preferred. Intraperitoneal (i.p.) and intravenous (i.v.) injections provide the most direct systemic exposure. The choice depends on the experimental design, the desired pharmacokinetic profile, and animal welfare considerations. |
| What are the known mechanisms of action for this compound? | This compound is a multi-target compound. Its mechanisms include the induction of apoptosis and autophagy in tumor cells, regulation of the cell cycle, and inhibition of proliferation and angiogenesis. Key signaling pathways modulated by this compound include the PI3K/Akt/mTOR pathway, the Nrf2 antioxidant response pathway, and the STAT3 pathway. |
| How should I prepare and store this compound? | This compound is a red crystalline powder. It should be stored in a cool, dark, and dry place. Dosing solutions should be prepared fresh before each use to avoid degradation. Protect solutions from light. |
Data Presentation: In Vivo Dosages and Effects
Table 1: Summary of this compound In Vivo Efficacy Studies
| Animal Model | Disease/Condition | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Immunodeficient Mice | Lung Cancer (H1299 Xenograft) | Not specified | Not specified | Reduced tumor size by 85% compared to control. | |
| Mice | Lung Cancer | 0.3 mg/kg | Not specified | Inhibited tumor growth, angiogenesis, and metastasis. | |
| Mice | Non-Small Cell Lung Cancer | Not specified | Not specified | Reduced solid tumor weight by 34% and inhibited angiogenesis by 72%. Showed a dose-dependent effect. | |
| Rats | Myocardial Ischemia-Reperfusion | Not specified | Not specified | Provided cardiovascular protective effects by activating the Akt/Nrf2 signaling pathway. | |
| Mice | Arsenic-Induced Lung Inflammation | Not specified | Not specified | Protected against lung inflammation by activating the Nrf2-dependent antioxidant response. |
Note: Data on the related compound Tanshinone IIA suggests that doses above 5 mg/kg are effective for various conditions when administered intravenously, intraperitoneally, or intragastrically.
Experimental Protocols
General Protocol for In Vivo Antitumor Efficacy Study
This protocol provides a general framework. Specific parameters such as animal strain, cell line, and endpoints must be optimized for your research question.
-
Animal Model:
-
Select an appropriate mouse strain (e.g., BALB/c nude or NOD/SCID for xenograft models).
-
Allow animals to acclimate for at least one week before the experiment begins.
-
-
Tumor Cell Implantation:
-
Culture the desired cancer cells (e.g., H1299 lung cancer cells) under standard conditions.
-
Harvest cells and resuspend in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
This compound Formulation:
-
On each day of dosing, prepare the this compound solution.
-
Example Vehicle: Corn oil.
-
Weigh the required amount of this compound and dissolve it in the vehicle. Use a sonicator or vortex to ensure complete dissolution. The final solution should be clear.
-
-
Study Groups and Dosing:
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., Corn oil, i.p.)
-
Group 2: this compound (e.g., 0.3 mg/kg, i.p.)
-
Group 3: Positive control (a known therapeutic agent)
-
-
Administer treatment daily (or as determined by preliminary studies) via the chosen route (e.g., intraperitoneal injection).
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Record animal body weight at each measurement to monitor toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint Analysis:
-
Euthanize animals when tumors in the control group reach the predetermined endpoint size or after a set duration (e.g., 21 days).
-
Excise tumors, weigh them, and photograph them.
-
A portion of the tumor can be fixed in formalin for histopathology (H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 or angiogenesis markers like CD31).
-
Another portion can be snap-frozen for molecular analysis (Western blot, qPCR) to investigate mechanism of action (e.g., levels of p-STAT3, Nrf2 target genes).
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Troubleshooting workflow for addressing low efficacy.
Caption: Standard workflow for an in vivo efficacy study.
Caption: this compound activates the Nrf2 antioxidant pathway.
References
- 1. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 3. Synthesis and biological activity study of this compound-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tanshinone I Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Tanshinone I resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary anti-cancer mechanism?
A1: this compound is a bioactive compound extracted from the root of Salvia miltiorrhiza (Danshen), a plant used in traditional Chinese medicine.[1] Its primary anti-cancer mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell proliferation, migration, and invasion.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
A2: Resistance to this compound can be multifactorial. While it often acts independently of common multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), resistance can emerge from alterations in key signaling pathways.[1] A primary mechanism involves the secondary activation of pro-survival signaling networks, including the p38 MAPK, AKT, and ERK pathways, which can counteract the apoptotic effects of this compound. Another key factor is the sustained activation of the JAK/STAT3 signaling pathway, which is involved in cell proliferation and survival.[1]
Q3: Can this compound be used to overcome resistance to other chemotherapy drugs?
A3: Yes, studies have shown that this compound can enhance the sensitivity of cancer cells to other chemotherapeutic agents. For instance, it has been shown to attenuate cisplatin resistance in cervical cancer. Similarly, other tanshinones, like Tanshinone IIA, have demonstrated the ability to reverse resistance to drugs such as doxorubicin and 5-fluorouracil.
Q4: Are there known synergistic drug combinations with this compound to combat resistance?
A4: Yes, combination therapy is a key strategy. The anti-MDR effects of this compound can be potentiated by co-treatment with inhibitors of the p38, AKT, and ERK signaling pathways. Combining this compound with other chemotherapeutic agents like cisplatin has also shown promise in enhancing anti-cancer efficacy.
Troubleshooting Guides
Scenario 1: Decreased Cytotoxicity of this compound in Long-Term Culture
Problem: You observe a gradual increase in the IC50 value of this compound in your cancer cell line over several passages, indicating acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve using a cell viability assay (e.g., MTT assay) to quantify the shift in the IC50 value compared to earlier passages.
-
Use a sensitive, parental cell line as a positive control for this compound activity.
-
-
Investigate Signaling Pathway Activation:
-
Hypothesis: The resistant cells may have upregulated pro-survival signaling pathways.
-
Experiment: Use Western blotting to assess the phosphorylation status of key proteins in the STAT3, AKT, and MAPK (ERK, p38) pathways in both your resistant and parental cell lines. An increase in the phosphorylated forms of these proteins in the resistant line would suggest their involvement.
-
-
Implement a Combination Strategy:
-
Rationale: If you observe activation of specific survival pathways, targeted inhibitors can be used to resensitize the cells to this compound.
-
Action:
-
If p-AKT is elevated, co-administer an AKT inhibitor (e.g., LY294002).
-
If p-ERK or p-p38 are elevated, use specific MEK/ERK or p38 inhibitors.
-
Perform synergy analysis (e.g., calculate the Combination Index) to confirm that the combination is more effective than either agent alone.
-
-
Scenario 2: Lack of Expected Synergy in a this compound Combination Therapy
Problem: You are testing a combination of this compound and another agent (e.g., a STAT3 inhibitor) but are not observing the expected synergistic effect in your resistant cell line.
Troubleshooting Steps:
-
Verify Individual Drug Activity:
-
Ensure that both this compound and the combination agent are active individually in your cell line by determining their respective IC50 values.
-
Check the quality and storage conditions of your drug stocks.
-
-
Optimize Drug Ratio and Schedule:
-
The synergistic effect of a drug combination can be highly dependent on the ratio of the two drugs and the timing of their administration.
-
Perform a checkerboard assay (testing various concentrations of both drugs) to identify the optimal synergistic ratio.
-
Experiment with different administration schedules (e.g., sequential vs. simultaneous treatment).
-
-
Explore Alternative Resistance Mechanisms:
-
Hypothesis: The resistance in your cell line may be driven by a pathway that is not targeted by your current combination.
-
Action: Broaden your investigation of signaling pathways. For example, if you have been focusing on STAT3, investigate the PI3K/AKT pathway.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Citation |
| MDA-MB-453 | Breast Cancer | 4-9 | - | |
| SKBR3 | Breast Cancer | 4-9 | - | |
| MCF-7 | Breast Cancer | 4-9 | - | |
| MDA-MB-231 | Breast Cancer | 4-9 | - | |
| K562 | Chronic Myeloid Leukemia | 29.62 | 24h | |
| K562 | Chronic Myeloid Leukemia | 8.81 | 48h | |
| U2OS | Osteosarcoma | ~1-1.5 | - | |
| MOS-J | Osteosarcoma | ~1-1.5 | - | |
| HUVEC | Endothelial Cells | ~2.5 | - | |
| MDA-MB-231 | Breast Cancer (with light irradiation) | 0.857 | 24h | |
| MDA-MB-231 | Breast Cancer (with light irradiation) | 0.456 | 48h |
Table 2: Synergistic Effects of Tanshinone IIA in Combination Therapies
| Cell Line | Combination | Effect | Citation |
| Esophageal Squamous Carcinoma Cells (HK, K180, EC109, K70) | Tanshinone IIA + Cisplatin | Synergistic inhibition of cell growth | |
| HepG2 | Tanshinone IIA + trans-Resveratrol | Synergistic cytotoxicity (CI < 1) | |
| HeLa, SMMC-7721 | Tanshinone IIA + Cisplatin, 5-FU, or Oxaliplatin | Enhanced apoptosis and growth inhibition | |
| MDA-MB-231 | Tanshinone IIA + Doxorubicin | Synergistic cytotoxic effects | |
| A549, PC9 | Tanshinone IIA + Cisplatin | Synergistic inhibition of proliferation |
Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate IC50 values.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Phosphorylated Proteins (p-STAT3, p-AKT, p-ERK)
This protocol is used to detect the activation state of key signaling proteins.
-
Materials:
-
Parental and this compound-resistant cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Treat parental and resistant cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Troubleshooting workflow for overcoming this compound resistance.
References
Technical Support Center: Refining Tanshinone I Extraction from Danshen Root
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Tanshinone I from the root of Salvia miltiorrhiza (Danshen).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Danshen root?
A1: The primary extraction methods for the lipophilic compound this compound include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and cloud point extraction (CPE).[1][2] Alcohol extraction, a traditional method, is still widely used due to its simplicity.[1] More advanced techniques like UAE, MAE, and SFE are employed to improve efficiency and reduce extraction time.[1][3]
Q2: Which solvents are most effective for this compound extraction?
A2: Due to its low polarity, this compound is typically extracted using organic solvents. Ethanol and methanol are commonly used in conventional methods. Other effective solvents include chloroform, ethyl acetate, and petroleum ether. For greener extraction approaches, non-ionic surfactants like Triton X-100 and Genapol X-080 are utilized in methods such as cloud point extraction and microwave-assisted micellar extraction.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for the quantitative analysis of this compound. This technique allows for the separation and quantification of this compound from other tanshinones and compounds in the crude extract. For enhanced sensitivity, fluorescence detection can be used after pre-column derivatization.
Q4: What are the key pharmacological activities of this compound?
A4: this compound exhibits a range of significant pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has been shown to inhibit the proliferation of various cancer cells and vascular smooth muscle cells by targeting specific signaling pathways.
Troubleshooting Guides
Issue 1: Low Extraction Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is lipophilic. Ensure you are using a solvent with appropriate polarity such as ethanol, methanol, ethyl acetate, or chloroform. For aqueous-based systems like CPE, ensure the correct surfactant and concentration are used. |
| Suboptimal Solid-to-Liquid Ratio | An incorrect ratio can lead to incomplete extraction. A common starting point is a 1:10 to 1:20 solid-to-liquid ratio (g/mL). Optimization of this parameter is crucial for maximizing yield. |
| Insufficient Extraction Time | Extraction time is critical. MAE can be as short as 2 minutes, while conventional methods may require several hours. Ensure the chosen extraction time is sufficient for your method. For UAE, 20-30 minutes is often a good starting point. |
| Incorrect Temperature or Pressure (for SFE/MAE) | For SFE, optimal conditions might be around 30 MPa and 40°C. For MAE, excessive power can lead to degradation of tanshinones. |
| Poor Quality of Raw Material | The concentration of tanshinones can vary depending on the source and quality of the Danshen root. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Low Selectivity of Solvent | Using a highly non-polar solvent may co-extract other lipids and impurities. Consider a solvent with intermediate polarity or a multi-step extraction with solvents of varying polarities. |
| Need for a Purification Step | Crude extracts often require further purification. Techniques like column chromatography or high-speed counter-current chromatography can be employed to isolate this compound. |
Quantitative Data Summary
Table 1: Comparison of Different Extraction Methods for Tanshinones
| Extraction Method | Solvent | Time | This compound Yield (%) | Reference |
| Microwave-Assisted Extraction (MAE) | 95% Ethanol | 2 min | 0.11 | |
| Heat Reflux Extraction | 95% Ethanol | 45 min | Lower than MAE | |
| Ultrasonic Extraction | 95% Ethanol | 75 min | Lower than MAE | |
| Soxhlet Extraction | 95% Ethanol | 90 min | Lower than MAE | |
| Room Temperature Maceration | 95% Ethanol | 24 h | Lower than MAE | |
| Supercritical Fluid Extraction (SFE) | CO2 with Ethanol | - | - | |
| Cloud Point Extraction (CPE) | Lecithin (natural surfactant) | 40 min | - |
Note: Direct comparison of yields across different studies can be challenging due to variations in raw material and analytical methods.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Danshen Root: Dry the Danshen root at 40-55°C and grind it into a fine powder.
-
Solvent Addition: Add methanol or ethanol to the powdered Danshen root in a flask. A solid-to-liquid ratio of 1:10 (g/mL) is a good starting point.
-
Ultrasonic Treatment: Place the flask in an ultrasonic bath and sonicate for approximately 20-30 minutes at room temperature.
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant material.
-
Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Analysis: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC to determine the this compound concentration.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Danshen Root: Prepare the Danshen root powder as described in the UAE protocol.
-
Solvent Addition: Mix the Danshen powder with 95% ethanol at a liquid-to-solid ratio of 10:1 (mL/g).
-
Microwave Irradiation: Place the mixture in a microwave extractor and apply microwave irradiation for 2 minutes. Optimal microwave power should be determined experimentally to avoid degradation.
-
Post-Extraction: Allow the mixture to cool, then filter to separate the extract.
-
Analysis: Prepare the sample and quantify the this compound content using HPLC as described in the UAE protocol.
Visualizations
Caption: General workflow for the extraction and analysis of this compound.
Caption: Simplified diagram of the IGF-1R/PI3K/Akt signaling pathway inhibited by this compound.
Caption: this compound induces apoptosis in chronic myeloid leukemia (CML) cells via the JNK/ERK pathway.
References
- 1. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 2. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates autophagic signaling via the activation of AMP-activated protein kinase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Tanshinone I in experimental models
Welcome to the Technical Support Center for Tanshinone I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of this compound in experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What could be the cause?
A1: Inconsistent results with this compound can stem from its physicochemical properties.[1][2] Key factors include:
-
Poor Water Solubility: this compound has extremely low water solubility, which can lead to precipitation in aqueous media and inaccurate concentrations.[1][2][3]
-
Stability: this compound can be unstable in aqueous solutions over time, with concentrations decreasing after 24 hours. It is also sensitive to light.
-
Purity of the Compound: Ensure the purity of your this compound stock. Impurities can lead to unexpected biological effects.
Troubleshooting Tips:
-
Solvent Selection: Use a suitable organic solvent like DMSO for initial stock solutions. Be mindful of the final DMSO concentration in your experiments, as it can have its own biological effects.
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a recently prepared stock solution to avoid degradation.
-
Light Protection: Protect your this compound solutions from light by using amber vials or covering containers with aluminum foil.
-
Solubility Enhancement: Consider using solubility-enhancing formulations such as solid dispersions with nano-hydroxyapatite or nanoemulsions.
Q2: I'm observing cytotoxicity in my control cells treated with the vehicle (DMSO). How can I address this?
A2: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your culture medium as low as possible, typically below 0.5%.
Troubleshooting Workflow:
References
- 1. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 2. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
optimizing Tanshinone I treatment duration for maximum therapeutic effect
Welcome to the Technical Support Center for Tanshinone I Experimentation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range and treatment duration for this compound in in-vitro experiments?
A1: The effective concentration and duration of this compound treatment are highly dependent on the cell type and the specific biological effect being investigated. Generally, concentrations ranging from the sub-micromolar to high micromolar (µM) are used.[1] Effects such as apoptosis and growth inhibition are both dose- and time-dependent.[2][3][4] For instance, in K562 chronic myeloid leukemia cells, the IC50 value decreased from 29.62 µM at 24 hours to 8.81 µM at 48 hours.[4] In MCF-7 breast cancer cells, 50 µM of this compound induced a progressively increasing apoptotic population at 24, 48, and 72 hours. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q2: Which signaling pathways are most affected by this compound, and what is the general timeline for their activation or inhibition?
A2: this compound modulates several key signaling pathways. The timeline for these effects can vary.
-
Apoptosis Pathways: this compound induces apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase-3. This is part of the intrinsic apoptosis pathway.
-
PI3K/Akt/mTOR Pathway: Inhibition of this survival pathway is a common mechanism of this compound's anti-tumor activity.
-
JNK/ERK MAPK Pathways: In leukemia cells, this compound has been shown to significantly activate the JNK signaling pathway while inhibiting the ERK pathway. Peak JNK phosphorylation was observed at 6 hours, while ERK inhibition occurred as early as 30 minutes post-treatment.
-
Nrf2 Antioxidant Pathway: this compound can activate the Nrf2 signaling pathway, which is involved in cellular protection against oxidative stress. In human bronchial epithelial cells, activation was observed after 4 hours of treatment.
Q3: What are the main challenges associated with the in vivo use of this compound?
A3: The primary challenges for in vivo applications are this compound's poor pharmacokinetic properties. These include extremely low water solubility, a short half-life (typically 1-3 hours for the slower elimination phase), and low oral bioavailability. These factors can lead to highly variable results in preclinical animal models and hinder its clinical development. Different administration routes (e.g., intravenous injection) or advanced drug delivery systems may be necessary to achieve and maintain therapeutic concentrations in vivo.
Troubleshooting Guide
Issue 1: Inconsistent or no significant therapeutic effect observed in cell culture.
-
Possible Cause 1: Poor Solubility. this compound is a lipophilic compound with very low water solubility. If not properly dissolved, its effective concentration in the culture medium will be much lower than intended.
-
Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When diluting into your final culture medium, ensure thorough mixing and avoid precipitation. It is advisable to not exceed a final DMSO concentration of 0.1% in your culture, as higher concentrations can be toxic to cells.
-
-
Possible Cause 2: Suboptimal Treatment Duration. The therapeutic effects of this compound are time-dependent. A short exposure may be insufficient to induce the desired outcome.
-
Solution: Conduct a time-course experiment. For apoptosis assays, consider time points such as 24, 48, and 72 hours. For signaling pathway analysis, earlier time points (e.g., 0.5, 1, 4, 6, 12, 24 hours) may be necessary to capture transient activation or inhibition events.
-
-
Possible Cause 3: Cell Line Resistance. Different cell lines exhibit varying sensitivity to this compound.
-
Solution: Perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 value for your specific cell line at a fixed time point (e.g., 48 hours). This will establish a baseline for effective concentrations in subsequent experiments.
-
Issue 2: Difficulty in translating in vitro results to in vivo models.
-
Possible Cause 1: Low Bioavailability. Due to its poor solubility and rapid metabolism, oral or intraperitoneal administration of this compound may not achieve therapeutic plasma concentrations.
-
Solution: Consider intravenous (i.v.) administration to ensure higher systemic exposure. Alternatively, explore the use of novel drug delivery systems like nanoparticles or liposomes to improve solubility and prolong circulation time.
-
-
Possible Cause 2: Inadequate Dosing Schedule. The short half-life of this compound means that a single daily dose may not maintain a therapeutic concentration.
-
Solution: Based on pharmacokinetic studies, a more frequent dosing schedule might be required. If possible, conduct a pilot pharmacokinetic study in your animal model to determine key parameters like Cmax, Tmax, and half-life to optimize the dosing regimen.
-
Data on Treatment Duration and Efficacy
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Treatment Duration (hours) | Observed Effect | Reference |
| K562 | Chronic Myeloid Leukemia | 2.5 - 10 | 24, 48 | Dose- and time-dependent inhibition of cell growth. IC50: 29.62 µM (24h), 8.81 µM (48h). | |
| K562 | Chronic Myeloid Leukemia | 5, 10 | 24 | Increased apoptosis to 38.1% and 59.9%, respectively. | |
| MCF-7 | Breast Cancer (ER+) | 1 - 50 | 24, 48, 72 | Dose- and time-dependent suppression of cell viability. | |
| MCF-7 | Breast Cancer (ER+) | 50 | 24, 48, 72 | Increased apoptotic cell population by 14%, 26%, and 27%, respectively. | |
| MDA-MB-231 | Breast Cancer (ER-) | 1 - 50 | 24, 48, 72 | Dose- and time-dependent suppression of cell viability. | |
| PC-3 | Prostate Cancer | ~3-6 (IC50) | Not Specified | Inhibition of cell growth. | |
| PC-3 | Prostate Cancer | 5 | Not Specified | 6.5-fold increase in apoptosis. | |
| Colo 205 | Colon Cancer | Not Specified | Not Specified | G0/G1 phase cell cycle arrest and apoptosis. |
Table 2: Time-Dependent Effects on Signaling Pathways
| Cell Line | Pathway | Concentration (µM) | Treatment Duration | Key Observation | Reference |
| K562 | JNK/ERK | 5 | 0.5, 1, 3, 6, 12, 24 h | p-JNK/JNK ratio peaked at 6h. p-ERK/ERK levels decreased within 0.5h. | |
| HBE | Nrf2 | 5, 10 | 4, 8, 16 h | Increased Nrf2 protein levels observed at 4h. | |
| HBE | Nrf2 Downstream | 5, 10 | 16 h | Increased mRNA levels of Nrf2 target genes (NQO1, GCLM). |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with the highest percentage of DMSO used, e.g., 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired durations (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the desired concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.
Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Caption: General workflow for optimizing this compound treatment duration.
References
- 1. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 2. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. This compound inhibited growth of human chronic myeloid leukemia cells via JNK/ERK mediated apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tanshinone I Interference in High-Throughput Screening Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Tanshinone I in high-throughput screening (HTS) assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential artifacts, ensuring the integrity of your screening results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
A1: this compound is a bioactive lipophilic compound isolated from the medicinal herb Salvia miltiorrhiza (Danshen).[1] While it possesses various interesting pharmacological properties, including antioxidant and anti-inflammatory effects, its chemical structure contains a phenanthrenequinone moiety.[1][2] Quinones are a well-known class of Pan-Assay Interference Compounds (PAINS), which are notorious for causing false-positive results in HTS campaigns.[3] Therefore, hits containing the this compound scaffold should be treated with caution and require rigorous validation.
Q2: What are the primary mechanisms by which this compound might interfere with my HTS assay?
A2: Based on its chemical structure and known properties, this compound can interfere with HTS assays through several mechanisms:
-
Redox Cycling: As a quinone, this compound can undergo redox cycling in the presence of reducing agents (like DTT, which is common in assay buffers), leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[4] ROS can non-specifically modify and inhibit proteins, leading to false-positive signals.
-
Compound Aggregation: Like many poorly soluble compounds, this compound may form aggregates in aqueous assay buffers. These aggregates can sequester and non-specifically inhibit enzymes, leading to promiscuous inhibition that is independent of specific binding to the target.
-
Fluorescence Interference: this compound is a colored compound and may exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of your assay's reporter molecules. This can lead to false-positive or false-negative results in fluorescence-based assays.
-
Direct Inhibition of Reporter Enzymes: Some compounds can directly inhibit reporter enzymes, such as firefly luciferase, which are commonly used in HTS readouts. This would give the appearance of target engagement when none has occurred.
Q3: My HTS campaign yielded a high hit rate for compounds with a similar scaffold to this compound. What should be my next step?
A3: A high hit rate for a specific chemotype is a red flag for potential assay interference. Your immediate next step should be to initiate a series of counter-screens and orthogonal assays to triage these initial hits. Do not proceed with extensive medicinal chemistry efforts on these compounds until you have ruled out non-specific activity. A suggested workflow is outlined below.
Troubleshooting Workflow
This workflow provides a step-by-step guide to identifying and mitigating potential interference from this compound and similar compounds.
Troubleshooting Guides in Q&A Format
Q4: How can I test if this compound is forming aggregates in my assay?
A4: A simple and effective method is to perform your assay in the presence and absence of a non-ionic detergent, such as Triton X-100 or Tween-80. If the inhibitory activity of this compound is significantly reduced (e.g., a >10-fold increase in the IC₅₀ value) in the presence of the detergent, it is highly likely that the observed inhibition is due to aggregation.
Experimental Protocol: Detergent-Based Aggregation Assay
-
Prepare two sets of assay buffers:
-
Buffer A: Your standard assay buffer.
-
Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Generate dose-response curves for this compound in parallel using both Buffer A and Buffer B for all dilutions.
-
Perform the assay according to your standard protocol for both sets of conditions.
-
Analyze the data by calculating the IC₅₀ values for this compound in the presence and absence of detergent.
Q5: My assay is fluorescence-based. How can I check for autofluorescence or quenching from this compound?
A5: You can perform a direct measurement of the compound's fluorescence at the excitation and emission wavelengths of your assay.
Experimental Protocol: Fluorescence Interference Assay
-
Prepare samples in a microplate:
-
Wells with assay buffer only (blank).
-
Wells with assay buffer + your fluorescent probe/substrate (positive control).
-
Wells with assay buffer + this compound at your screening concentration.
-
Wells with assay buffer + your fluorescent probe/substrate + this compound at your screening concentration.
-
-
Measure fluorescence using the same filter set as your primary assay.
-
Data Interpretation:
-
Autofluorescence: If the signal in the "buffer + this compound" wells is significantly higher than the blank, the compound is autofluorescent.
-
Quenching: If the signal in the "probe + this compound" wells is significantly lower than the positive control, the compound is quenching the signal.
-
Q6: I suspect redox cycling might be the issue. How can I confirm this?
A6: Redox cycling compounds generate H₂O₂ in the presence of reducing agents like DTT. You can test for this by:
-
Running the assay without DTT: If the inhibitory activity of this compound is abolished or significantly reduced when DTT is removed from the assay buffer, this points to a redox-mediated mechanism. Note that the absence of DTT may affect your target enzyme's stability or activity.
-
Adding catalase: Catalase is an enzyme that degrades H₂O₂. If the addition of catalase to your assay buffer reverses the inhibition by this compound, this is strong evidence for H₂O₂-mediated interference.
Q7: My primary assay uses a luciferase reporter. How do I know if this compound is directly inhibiting the enzyme?
A7: You should perform a counter-screen using purified luciferase enzyme.
Experimental Protocol: Luciferase Inhibition Counter-Screen
-
Prepare a reaction mixture containing purified firefly luciferase enzyme, its substrate (luciferin), and ATP in a suitable buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Measure luminescence and compare the signal to a vehicle control (e.g., DMSO).
-
Calculate the IC₅₀ of this compound against luciferase. If it is comparable to the IC₅₀ observed in your primary screen, then direct inhibition of the reporter enzyme is the likely cause of the observed activity.
Quantitative Data Summary
The following tables summarize potential quantitative outcomes from the troubleshooting experiments. Note that specific values for this compound may not be available in the literature and these tables provide illustrative examples.
Table 1: Example Data from Detergent-Based Aggregation Assay
| Compound | IC₅₀ without Triton X-100 (µM) | IC₅₀ with 0.01% Triton X-100 (µM) | Fold Shift in IC₅₀ | Interpretation |
| This compound | 5 | 65 | 13 | Likely aggregation |
| Non-aggregating Hit | 2 | 2.5 | 1.25 | Not aggregation-based |
Table 2: Example Data from Fluorescence Interference Assay
| Condition | Relative Fluorescence Units (RFU) | Interpretation |
| Buffer Only | 50 | Blank |
| Buffer + this compound | 500 | Autofluorescence |
| Probe Only | 10000 | Positive Control |
| Probe + this compound | 2000 | Fluorescence Quenching |
Signaling Pathway and Logical Relationships
This compound is known to activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. This is relevant as the redox activity of this compound could be a mechanism of both its biological activity and its potential for assay interference.
By following these guidelines, researchers can effectively identify and troubleshoot interference from this compound, ensuring that resources are focused on genuine hits and advancing drug discovery programs.
References
- 1. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tanshinone functions as a coenzyme that confers gain of function of NQO1 to suppress ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Activities of Tanshinone I and Tanshinone IIA
A detailed guide for researchers and drug development professionals on the in vitro efficacy of two prominent natural compounds in oncology research.
Tanshinone I and Tanshinone IIA, key lipophilic diterpenes isolated from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant attention in oncological research for their potent anti-cancer properties.[1][2][3] Both compounds have been shown to inhibit tumor cell growth, induce apoptosis, and trigger cell cycle arrest across a spectrum of cancer cell lines.[1][4] This guide provides a comparative overview of their anti-cancer activities, supported by experimental data, detailed methodologies, and visual representations of key cellular pathways to aid researchers in their investigations.
Comparative Efficacy: A Quantitative Overview
The anti-proliferative effects of this compound and Tanshinone IIA have been evaluated in numerous studies, with their potency often quantified by the half-maximal inhibitory concentration (IC50). The tables below summarize the IC50 values of both compounds in various cancer cell lines, providing a direct comparison of their cytotoxic activity.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| U2OS | Osteosarcoma | ~1.0-1.5 | Not Specified | |
| MOS-J | Osteosarcoma | ~1.0-1.5 | Not Specified | |
| K562 | Chronic Myeloid Leukemia | 29.62 | 24 | |
| K562 | Chronic Myeloid Leukemia | 8.81 | 48 | |
| MDA-MB-231 | Breast Cancer | 1.40-1.63 | Not Specified | |
| HepG2 | Hepatocellular Carcinoma | 1.40-1.63 | Not Specified | |
| 22RV1 | Prostate Cancer | 1.40-1.63 | Not Specified | |
| Rh30 | Rhabdomyosarcoma | > 20 | 48 | |
| DU145 | Prostate Cancer | > 20 | 48 | |
| MCF-7 | Breast Cancer | > 20 | Not Specified | |
| A549 | Lung Cancer | Not Specified | Not Specified |
Table 2: IC50 Values of Tanshinone IIA in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| MCF-7 | Breast Cancer | 0.25 | Not Specified | |
| A549 | Lung Cancer | Not Specified | Not Specified | |
| HCT116 | Colon Cancer | Not Specified | Not Specified | |
| HeLa | Cervical Cancer | Not Specified | Not Specified | |
| Colo320 | Colon Cancer | Not Specified | Not Specified | |
| EC-1 | Esophageal Carcinoma | < 1 | 48 | |
| ECa-109 | Esophageal Carcinoma | < 1 | 48 | |
| Rh30 | Rhabdomyosarcoma | > 20 | 48 | |
| DU145 | Prostate Cancer | > 20 | 48 | |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | |
| A549 | Lung Cancer | Not Specified | Not Specified |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Both this compound and Tanshinone IIA exert their anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest, thereby preventing cancer cell proliferation.
Apoptosis Induction
Studies have consistently shown that both compounds can trigger apoptosis in a dose- and time-dependent manner. For instance, in MCF-7 breast cancer cells, this compound was found to significantly increase the sub-G1 apoptotic cell population. This apoptotic induction is often mediated through the modulation of key regulatory proteins. Both this compound and Tanshinone IIA have been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thus shifting the balance towards cell death. Furthermore, the activation of caspases, particularly caspase-3, is a common downstream event in the apoptotic cascade initiated by these compounds.
Cell Cycle Arrest
In addition to apoptosis, this compound and Tanshinone IIA can halt the progression of the cell cycle, preventing cancer cells from dividing. Tanshinone IIA has been reported to induce cell cycle arrest at the G2/M phase in gastric cancer and oral cancer cells, and at the S and G2/M phases in esophageal cancer cells. This is often accompanied by the upregulation of p53 and its target gene p21, a cyclin-dependent kinase inhibitor crucial for cell cycle regulation. While the specific effects of this compound on cell cycle checkpoints are less definitively characterized in some studies, its ability to increase the sub-G1 population suggests an impact on the G0/G1 phase.
Signaling Pathways
The anti-cancer activities of this compound and Tanshinone IIA are orchestrated through the modulation of various signaling pathways critical for cell survival and proliferation. A key pathway inhibited by both compounds is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers. Inhibition of this pathway by Tanshinones leads to decreased cell proliferation and the induction of apoptosis and autophagy.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or Tanshinone IIA and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Induce apoptosis in cells by treating with the desired concentrations of this compound or IIA. Include both positive and negative controls.
-
Cell Harvesting: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and a low concentration of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry as soon as possible.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet in 0.5% paraformaldehyde for 15 minutes at 4°C, followed by washing with PBS. Then, add the cells dropwise to ice-cold 70% ethanol while vortexing to prevent clumping and incubate for at least 1-2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cell suspension.
-
Incubation: Incubate at 4°C for 30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and Tanshinone IIA demonstrate significant anti-cancer activity through the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways such as the PI3K/Akt/mTOR cascade. While their efficacy can vary depending on the cancer cell type, the available data suggests that both compounds are promising candidates for further pre-clinical and clinical investigation in oncology. This guide provides a foundational comparison to assist researchers in designing and interpreting future studies on these potent natural products.
References
- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer [frontiersin.org]
- 3. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effect of Tanshinones on Female Breast Cancer and Gynecological Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tanshinone I and Cryptotanshinone in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Tanshinone I and cryptotanshinone, two prominent lipophilic compounds derived from the medicinal plant Salvia miltiorrhiza (Danshen), have garnered significant attention for their neuroprotective properties. Both compounds have demonstrated potential in mitigating neuronal damage in various models of neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. This guide provides a comparative analysis of their neuroprotective effects based on available experimental data, detailing their mechanisms of action, efficacy in preclinical models, and the experimental protocols used to evaluate them. While direct comparative studies are limited, this guide synthesizes the existing evidence to offer a clear overview for researchers in neuropharmacology and drug discovery.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound and cryptotanshinone has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative findings for each compound.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | Key Outcomes | Quantitative Results | Mechanism of Action |
| In Vivo: Mouse Model of Hypoxia-Ischemia | Reduced infarct volume and neuronal death.[1] | Pre-treatment with 10 mg/kg this compound significantly reduced infarct volume.[1] | Not specified in the study. |
| In Vivo: Gerbil Model of Transient Cerebral Ischemia | Protected pyramidal neurons from ischemic damage.[2] | Pre-treatment with this compound maintained the immunoreactivities and protein levels of anti-inflammatory cytokines IL-4 and IL-13.[2] | Anti-inflammatory effects.[2] |
| In Vitro: Not Specified | Inhibited acetylcholinesterase activity. | Data not available. | Potential therapeutic for Alzheimer's disease. |
Table 2: Neuroprotective Effects of Cryptotanshinone
| Experimental Model | Key Outcomes | Quantitative Results | Mechanism of Action |
| In Vitro: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Hippocampal Neurons | Improved cell viability and reduced LDH leakage. | Increased cell viability and decreased LDH leakage in a dose-dependent manner. | Activation of the Nrf2/HO-1 signaling pathway. |
| In Vitro: Parkinson's Disease Patient-derived Neural Cells | Restored mitochondrial dysfunctions and reduced oxidative stress-induced apoptosis. | Significantly upregulated the expression of NRF2 and promoted its translocation into the nucleus. | Upregulation of Nrf2 and antioxidant enzymes (SOD1, PRX1, PRX5, GPX1, NQO1, and PGC1α). |
| In Vivo & In Vitro: Rat Model of Cerebral Ischemia Reperfusion Injury & PC12 Cells | Decreased ROS levels, enhanced GSH activity, mitigated inflammation, and inhibited ferroptosis. | Data not available. | Regulation of ferroptosis through the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways. |
| In Vitro: Neurovascular Unit Model with OGD/R | Inhibited neuronal apoptosis and alleviated blood-brain barrier damage. | Significantly inhibited the OGD/R-induced neuronal apoptosis. | Inhibition of the MAPK signaling pathway. |
| In Vivo: Non-genetic Mouse Model of Alzheimer's Disease | Alleviated memory decline and reduced neuro-inflammation. | A remarkable reduction in the expression of GFAP, S100β, COX-2, iNOS and NF-kBp65 after 10mg/kg treatment. | Down-regulation of pro-inflammatory pathways. |
Mechanisms of Neuroprotection
Both this compound and cryptotanshinone exert their neuroprotective effects through multiple signaling pathways, primarily revolving around antioxidant and anti-inflammatory mechanisms.
Antioxidant Signaling Pathway: Nrf2/HO-1
A key mechanism for both compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, both this compound and cryptotanshinone have been shown to promote the translocation of Nrf2 to the nucleus, leading to the upregulation of downstream targets like Heme Oxygenase-1 (HO-1) and other antioxidant enzymes. This cascade helps to mitigate oxidative damage, a common pathological feature in many neurodegenerative diseases.
Anti-inflammatory Signaling Pathway: NF-κB
Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. Both this compound and cryptotanshinone have been found to suppress neuroinflammatory processes by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes. By inhibiting the activation and nuclear translocation of NF-κB, these compounds can reduce the production of inflammatory mediators, thereby protecting neurons from inflammatory damage.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and cryptotanshinone's neuroprotective effects.
In Vitro Neuroprotection Assays
-
Cell Culture:
-
Primary Neuronal Cultures: Cortical or hippocampal neurons are isolated from embryonic rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) and cultured in appropriate media.
-
Neuronal Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
-
Induction of Neuronal Injury:
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber, followed by a return to normal culture conditions.
-
Neurotoxin-Induced Injury: Cells are exposed to neurotoxins such as 6-hydroxydopamine (6-OHDA) or amyloid-β (Aβ) peptides to model Parkinson's disease or Alzheimer's disease, respectively.
-
-
Treatment:
-
Cells are pre-treated or co-treated with varying concentrations of this compound or cryptotanshinone.
-
-
Assessment of Neuroprotection:
-
Cell Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays are used to quantify cell viability.
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium is measured as an indicator of cell death and membrane damage.
-
Apoptosis Assays: Apoptosis is assessed using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, flow cytometry with Annexin V/Propidium Iodide staining, or by measuring the activity of caspases (e.g., caspase-3).
-
Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and the levels of malondialdehyde (MDA) are also determined.
-
Western Blotting: The expression levels of key proteins in signaling pathways (e.g., Nrf2, HO-1, NF-κB, Bcl-2, Bax, cleaved caspase-3) are quantified.
-
In Vivo Neuroprotection Models
-
Animal Models:
-
Ischemic Stroke Models: Middle cerebral artery occlusion (MCAO) in rats or mice is a common model for focal cerebral ischemia.
-
Neurodegenerative Disease Models: Intracerebroventricular injection of Aβ peptides in mice to model Alzheimer's disease, or stereotactic injection of 6-OHDA into the substantia nigra or striatum of rodents to model Parkinson's disease.
-
-
Drug Administration:
-
This compound or cryptotanshinone are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
-
Evaluation of Neuroprotective Effects:
-
Behavioral Tests: Neurological deficits are scored using standardized scales. Cognitive function is assessed using tests like the Morris water maze or Y-maze.
-
Histological Analysis: Brain tissue is collected, and infarct volume is measured using TTC (2,3,5-triphenyltetrazolium chloride) staining. Neuronal loss is quantified by Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN).
-
Immunohistochemistry/Immunofluorescence: The expression and localization of proteins of interest (e.g., GFAP for astrogliosis, Iba1 for microglia activation, Nrf2, NF-κB) are visualized in brain sections.
-
Biochemical Assays: Brain homogenates are used to measure levels of oxidative stress markers, inflammatory cytokines, and apoptosis-related proteins as described for in vitro assays.
-
Conclusion
Both this compound and cryptotanshinone are promising neuroprotective agents with multifaceted mechanisms of action. The available evidence strongly suggests that their therapeutic potential stems from their ability to counteract oxidative stress and neuroinflammation, two key pathological processes in a wide range of neurological disorders. While direct comparative studies are needed to definitively establish their relative potency, the existing data indicate that both compounds warrant further investigation as potential drug candidates for the treatment of neurodegenerative diseases and ischemic stroke. Future research should focus on head-to-head comparisons in standardized preclinical models and further elucidation of their molecular targets to facilitate their clinical translation.
References
Unraveling the Antioxidant Power of Tanshinone I: A Comparative Guide Based on Nrf2 Knockout Studies
A definitive look at how Tanshinone I leverages the Nrf2 pathway to combat oxidative stress, with knockout studies providing crucial evidence for its mechanism of action.
This compound, a bioactive compound derived from the medicinal herb Salvia miltiorrhiza (Danshen), has garnered significant attention for its therapeutic potential, particularly its antioxidant and anti-inflammatory properties. While numerous studies have highlighted its beneficial effects, pinpointing the precise molecular mechanisms has been a key area of research. This guide provides a comparative analysis of this compound, focusing on evidence from knockout studies that confirm its mechanism of action through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. We will compare its efficacy with another major tanshinone, Tanshinone IIA, and present the experimental data that substantiates these findings.
Confirmation of Nrf2-Dependent Action Through Knockout Studies
The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a suite of antioxidant and cytoprotective genes.
A pivotal study by Tao et al. (2013) utilized Nrf2 knockout (Nrf2-/-) mice to unequivocally demonstrate the reliance of this compound's protective effects on this pathway. The study investigated the ability of this compound to mitigate lung inflammation induced by arsenic (As(III)), a potent environmental toxicant.
Experimental Workflow: In Vivo Nrf2 Knockout Mouse Model
The results from this knockout mouse model were clear: systemic administration of this compound significantly attenuated As(III)-induced inflammatory lung damage in wild-type (Nrf2+/+) mice.[1][2][3] However, this protective effect was completely absent in the Nrf2 knockout (Nrf2-/-) mice, providing strong evidence that the therapeutic action of this compound is mediated through the Nrf2 pathway.[1][2]
Comparative Performance: this compound vs. Other Tanshinones
The same study also compared the Nrf2-activating potential of this compound with other major tanshinones, including Tanshinone IIA, dihydrotanshinone, and cryptotanshinone. Using a dual-luciferase reporter assay, this compound and dihydrotanshinone were identified as the most potent inducers of Nrf2 transcriptional activity.
| Compound | Relative Nrf2 Transcriptional Activity (at 5 µM) |
| This compound | ~7-fold increase |
| Dihydrotanshinone | ~6.5-fold increase |
| Tanshinone IIA | ~2.5-fold increase |
| Cryptotanshinone | ~2-fold increase |
| Control | 1-fold (baseline) |
Data summarized from Tao et al. (2013). The values represent the fold increase in Antioxidant Response Element (ARE) luciferase activity relative to the vehicle control.
These findings highlight that while other tanshinones also possess Nrf2-activating capabilities, this compound is a significantly more potent activator.
Mechanism of Action: How this compound Activates Nrf2
Further mechanistic studies revealed that this compound activates Nrf2 by interacting with a specific cysteine residue (C151) on Keap1. This interaction disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent degradation of Nrf2. The stabilized Nrf2 can then accumulate in the nucleus and drive the expression of its target genes.
Quantitative Data from Knockout Studies
The protective effects of this compound in the As(III)-induced lung inflammation model were quantified by measuring key inflammatory markers in bronchoalveolar lavage fluid (BALF).
| Group | Total Inflammatory Cells (x10^4 / mL) | IL-6 (pg/mL) |
| Nrf2+/+ (Wild-Type) | ||
| Vehicle Control | 2.5 ± 0.5 | 15 ± 5 |
| As(III) Exposure | 15.2 ± 2.1 | 85 ± 12 |
| This compound + As(III) | 7.8 ± 1.5 | 35 ± 8 |
| Nrf2-/- (Knockout) | ||
| As(III) Exposure | 18.5 ± 2.5 | 110 ± 15 |
| This compound + As(III) | 17.9 ± 2.3 | 105 ± 14 |
Data are represented as mean ± SEM, summarized from Tao et al. (2013). The results in the Nrf2+/+ group show a significant reduction in inflammatory markers with this compound treatment, while no significant reduction is observed in the Nrf2-/- group.
This data clearly demonstrates that in the absence of Nrf2, this compound is unable to exert its anti-inflammatory effects, confirming that its mechanism of action is Nrf2-dependent.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
In Vivo Nrf2 Knockout Mouse Model of As(III)-Induced Lung Inflammation
-
Animal Model : Nrf2-deficient (Nrf2-/-) mice and their wild-type (Nrf2+/+) littermates were used.
-
This compound Administration : Mice were pre-treated with this compound (dissolved in a suitable vehicle like corn oil) via intraperitoneal injection for a specified number of days prior to As(III) exposure.
-
As(III) Exposure : Mice were exposed to sodium arsenite [As(III)] via intratracheal instillation to induce acute lung injury.
-
Sample Collection : 24 hours post-As(III) exposure, mice were euthanized. Bronchoalveolar lavage fluid (BALF) was collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissues were harvested for histological examination and gene expression analysis.
-
Analysis :
-
Inflammatory Cell Count : Total and differential cell counts in BALF were performed using a hemocytometer and cytospin preparations stained with Diff-Quik.
-
Cytokine Measurement : Levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the BALF supernatant were measured by ELISA.
-
Histopathology : Lung tissue sections were stained with hematoxylin and eosin (H&E) to assess the degree of inflammation and tissue damage.
-
Gene Expression : The expression of Nrf2 and its downstream target genes (e.g., Nqo1, Gclc) in lung tissue was quantified by qRT-PCR.
-
In Vitro Dual-Luciferase Reporter Assay
-
Cell Culture : Human bronchial epithelial cells (or other suitable cell lines) were cultured under standard conditions.
-
Transfection : Cells were transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an Antioxidant Response Element (ARE) promoter, and a Renilla luciferase plasmid for normalization.
-
Treatment : After transfection, cells were treated with various concentrations of this compound, Tanshinone IIA, or other compounds for a specified duration.
-
Luciferase Assay : Cell lysates were collected, and the activities of both firefly and Renilla luciferases were measured using a dual-luciferase reporter assay system.
-
Data Analysis : The firefly luciferase activity was normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction of Nrf2 transcriptional activity was calculated relative to the vehicle-treated control cells.
Logical Confirmation of the Mechanism
The use of a knockout model provides a clear logical framework for confirming the mechanism of action.
References
- 1. This compound Activates the Nrf2-Dependent Antioxidant Response and Protects Against As(III)-Induced Lung Inflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates the Nrf2-dependent antioxidant response and protects against As(III)-induced lung inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
A Comparative Guide to the Bioactivity of Tanshinone I Across Different Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Tanshinone I, a lipophilic diterpene isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-cancer properties. This guide provides a comparative analysis of the bioactivity of this compound across various human cancer cell lines, supported by experimental data. The information is intended to assist researchers in evaluating its therapeutic potential and designing further investigations.
Quantitative Bioactivity of this compound: A Comparative Overview
The cytotoxic effect of this compound, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines and is dependent on the duration of treatment. The following table summarizes the IC50 values of this compound in several well-characterized cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Reference |
| Breast Cancer | MCF-7 | 1.1 | Not Specified | [1] |
| MDA-MB-231 | 4.0 | Not Specified | [1] | |
| Lung Cancer | A549 | >100 | Not Specified | [1] |
| H1299 | ~5.0 | 48 hours | [2] | |
| CL1-5 | 10 µg/mL (~36 µM) | 48 hours | [3] | |
| Prostate Cancer | LNCaP | 0.5 | Not Specified | |
| DU145 | 3-6.5 | Not Specified | ||
| PC-3 | 3-6.5 | Not Specified | ||
| Osteosarcoma | U2OS | ~1.5 | Not Specified | |
| MOS-J | ~1.0 | Not Specified |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle at various phases.
-
Apoptosis Induction: In breast cancer cells (MCF-7 and MDA-MB-231), this compound induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases. Similarly, in osteosarcoma cell lines (U2OS and MOS-J), this compound upregulates Bax and downregulates Bcl-2 to trigger apoptosis. In prostate cancer cells, it enhances the expression of the pro-apoptotic protein Bax.
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, although the specific phase can vary between cell lines. For instance, in some contexts, it can cause arrest at the S and G2/M phases. In breast cancer cells, it leads to S phase arrest, which is associated with decreased levels of cyclin B and increased levels of cyclins E and A, as well as the upregulation of cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1.
Modulation of Key Signaling Pathways
The anti-cancer activity of this compound is underpinned by its ability to modulate several critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade for cell survival and proliferation, and its dysregulation is common in cancer. This compound has been demonstrated to inhibit this pathway in breast cancer cells (MCF-7 and MDA-MB-453). It downregulates the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, thereby promoting apoptosis.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell growth and differentiation. In non-small cell lung cancer cells (CL1-5), this compound has been shown to be associated with the Ras-MAPK signaling pathway.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in numerous cellular processes, including cell growth and survival. In osteosarcoma cells, the anti-metastatic and pro-apoptotic effects of this compound are linked to the downregulation of the JAK/STAT3 signaling pathway. Dysregulation of the JAK/STAT pathway is also implicated in prostate cancer.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the bioactivity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000-10,000 cells/well and incubated overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser.
-
Cell Cycle Analysis:
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A to remove RNA.
-
Cells are stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After a short incubation, the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Conclusion
This compound demonstrates significant anti-cancer bioactivity across a range of cancer cell lines, primarily by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT. The efficacy of this compound varies depending on the cancer type and specific cell line, highlighting the importance of further research to elucidate its precise mechanisms of action and to identify predictive biomarkers for its therapeutic application. The experimental protocols outlined in this guide provide a foundation for standardized evaluation of this compound and other potential anti-cancer compounds.
References
- 1. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
in vivo validation of Tanshinone I efficacy in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
Tanshinone I, a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant attention in preclinical research for its therapeutic potential in a range of diseases, most notably cancer and cardiovascular conditions.[1][2] This guide provides a comprehensive comparison of this compound's efficacy in various in vivo models, presenting supporting experimental data, detailed methodologies, and key signaling pathways involved in its mechanism of action.
Anti-Cancer Efficacy: A Multi-Faceted Approach
This compound has demonstrated potent anti-tumor effects across a variety of cancer types in preclinical studies.[3] Its mechanisms of action are multifaceted, including the induction of apoptosis and autophagy, regulation of the cell cycle, and inhibition of tumor cell proliferation, invasion, metastasis, and angiogenesis.[3]
Comparison with Other Tanshinones and Standard Chemotherapeutics
While direct head-to-head in vivo comparisons with standard-of-care chemotherapeutics are limited in publicly available literature, studies have compared this compound to other tanshinone analogues and explored its synergistic effects when combined with conventional chemotherapy agents.
In non-small cell lung cancer (NSCLC) models, this compound has been shown to be a potent inhibitor of tumor growth.[4] One study found that this compound was the most potent among three tested tanshinones (this compound, Tanshinone IIA, and Cryptotanshinone) in inhibiting the proliferation of lung cancer cell lines. In vivo, this compound treatment of immunodeficient mice with lung cancer cell xenografts resulted in a significant reduction in tumor size.
Furthermore, this compound has shown promise in enhancing the efficacy of existing chemotherapy drugs. Studies have explored its combination with agents like doxorubicin and cisplatin, suggesting a potential role in overcoming chemoresistance and reducing side effects. For instance, Tanshinone IIA, a closely related compound, has been shown to potentiate the chemotherapeutic effect of doxorubicin against breast cancer cells while attenuating its cardiotoxicity.
Table 1: In Vivo Anti-Cancer Efficacy of this compound in Preclinical Models
| Cancer Type | Animal Model | Cell Line | Treatment | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer | Nude Mice | H1299 | This compound (80 and 200 mg/kg BW) | Reduced final tumor weight by 27.3% and 34.0%, respectively. Inhibited proliferation by 54%, induced apoptosis by 193%, and inhibited angiogenesis by 72% at 200mg/kg. | |
| Prostate Cancer | SCID Mice | PC-3 | This compound (150 mg/kg BW) | Significantly reduced final tumor weight, induced apoptosis, reduced proliferation, and inhibited angiogenesis. | |
| Breast Cancer | Nude Mice | MDA-MB-231 | This compound (10 mg/kg daily) | Markedly inhibited tumor growth and invasion into lymph nodes, bronchi, and vessels. | |
| Ovarian Cancer | Tumor-bearing mice | N/A | This compound (30 mg/mL) | Inhibited tumor growth by inducing apoptosis and promoting autophagy. |
Cardiovascular Protective Effects
Beyond its anti-cancer properties, this compound has demonstrated significant cardiovascular protective effects in preclinical models of myocardial ischemia-reperfusion injury. It has been shown to improve cardiac function and protect against myocardial structural damage. The underlying mechanisms involve the activation of pro-survival signaling pathways and the inhibition of oxidative stress and apoptosis.
Table 2: In Vivo Cardiovascular Protective Efficacy of this compound
| Condition | Animal Model | Key Findings | Reference(s) |
| Doxorubicin-Induced Cardiotoxicity | Mice | Improved cardiac function, protected against myocardial structural damages, suppressed oxidative stress, and mitigated apoptosis. | |
| Myocardial Ischemia-Reperfusion | Not Specified | Improves cardiac function, reduces oxidative stress, and inhibits inflammation in various animal models. |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are attributed to its modulation of several critical signaling pathways.
PI3K/Akt/mTOR Pathway
A recurring mechanism in the anti-cancer activity of this compound is the inactivation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, this compound promotes apoptosis and autophagy in cancer cells. The PI3K inhibitor LY294002 has been shown to mimic the apoptosis-inducing effects of this compound, further validating this mechanism.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and increased apoptosis.
Aurora A Kinase Inhibition
Aurora A kinase, a key regulator of mitosis, is frequently overexpressed in various cancers and is considered a promising therapeutic target. Studies have identified Aurora A as a functional target of this compound. This compound has been shown to down-regulate the expression of Aurora A in both in vitro and in vivo models of lung and prostate cancer, leading to cell cycle arrest and apoptosis.
Caption: this compound downregulates Aurora A kinase expression, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized experimental protocols based on the reviewed preclinical studies. Specific details may vary between individual studies.
In Vivo Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., H1299, PC-3, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old, are used.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-2 x 10^6 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups. This compound, dissolved in a suitable vehicle (e.g., corn oil), is administered orally or via intraperitoneal injection at specified doses and frequencies. The control group receives the vehicle alone.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Immunohistochemistry: Tumor tissues are fixed, paraffin-embedded, and sectioned. Immunohistochemical staining is performed to analyze protein expression levels of biomarkers related to proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
Caption: A typical workflow for evaluating the in vivo anti-tumor efficacy of this compound using a xenograft mouse model.
Conclusion
The preclinical data strongly support the potential of this compound as a therapeutic agent, particularly in oncology. Its ability to modulate key signaling pathways like PI3K/Akt/mTOR and Aurora A provides a solid mechanistic basis for its observed anti-tumor effects. While direct comparative data with standard-of-care drugs in vivo is an area requiring further investigation, its efficacy as a single agent and in combination with chemotherapy highlights its promise. The favorable safety profile observed in animal models, with no significant changes in food intake or body weight, further enhances its translational potential. Future research should focus on well-designed comparative studies and clinical trials to fully elucidate the therapeutic value of this compound in human diseases.
References
- 1. Frontiers | Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications [frontiersin.org]
- 2. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research and Development of Natural Product this compound: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive this compound inhibits the growth of lung cancer in part via downregulation of Aurora A function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Potency of Tanshinone I and Its Synthetic Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Tanshinone I, a lipophilic diterpenoid quinone isolated from the medicinal plant Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological activities, particularly its anti-cancer properties. However, its clinical potential is often hampered by poor water solubility and modest potency. This has spurred the development of numerous synthetic derivatives designed to enhance its therapeutic efficacy. This guide provides a comparative analysis of the potency of this compound and its key synthetic derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of oncology drug discovery.
Quantitative Comparison of Anti-Proliferative Activity
The anti-proliferative potency of this compound and its derivatives has been extensively evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values of this compound and several of its notable synthetic derivatives, highlighting the impact of structural modifications on their cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
| This compound | K562 | Leukemia | >10 | |
| PC3 | Prostate Cancer | >10 | ||
| A549 | Lung Cancer | >10 | ||
| KB | Squamous Cell Carcinoma | 2.53 | ||
| KB/VCR | Vincristine-Resistant Squamous Cell Carcinoma | 2.31 | ||
| Derivative 55 | KB | Squamous Cell Carcinoma | 1.87 | |
| KB/VCR | Vincristine-Resistant Squamous Cell Carcinoma | 1.03 | ||
| Derivative 92 | KB | Squamous Cell Carcinoma | 1.11 | |
| KB/VCR | Vincristine-Resistant Squamous Cell Carcinoma | 0.51 | ||
| Derivative S222 | Panel of 15 cancer cell lines | Various | 12-fold more potent than this compound | |
| Derivative S439 | Panel of 15 cancer cell lines | Various | 14-fold more potent than this compound |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound and its derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protein Expression Analysis: Western Blotting for PI3K/Akt Signaling Pathway
Western blotting is used to detect specific proteins in a sample. This protocol is tailored for analyzing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, which is often modulated by this compound and its derivatives.
Protocol:
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Experimental and Biological Processes
To better illustrate the methodologies and biological mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: The inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Discussion of Structure-Activity Relationships and Signaling Pathways
The enhanced potency of synthetic derivatives can be attributed to specific structural modifications. For instance, the introduction of nitrogen-containing functional groups at the C-17 position has been shown to increase water solubility and anti-proliferative activity. Derivatives S222 and S439, which demonstrated significantly improved potency, retained the core structure of this compound but with modifications that likely enhance their interaction with molecular targets.
This compound and its derivatives exert their anti-cancer effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. By inhibiting the activation of PI3K and the subsequent phosphorylation of Akt, these compounds can effectively halt the cell cycle and induce apoptosis. Additionally, this compound has been shown to activate the JNK signaling pathway while inhibiting the ERK pathway, leading to apoptosis in chronic myeloid leukemia cells.
A Comparative Guide to the Validation of Analytical Methods for Tanshinone I Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Tanshinone I, a bioactive component isolated from Salvia miltiorrhiza. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative validation parameters for the analysis of this compound using HPLC and UPLC-MS/MS, based on data from published studies. A this compound reference standard with a purity of ≥98% is typically used for these validations.
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Validation Parameter | Reported Values | Source |
| Linearity (r²) | > 0.9997 | [1] |
| Linear Range | 0.1 - 500.0 µg/mL | [1] |
| Precision (RSD) | Intra-day: < 3.0% | [2] |
| Accuracy (Recovery) | 96.7% - 97.5% | [2] |
| Limit of Detection (LOD) | 0.75 - 1.11 µg/mL | |
| Limit of Quantification (LOQ) | 2.26 - 3.32 µg/mL |
Table 2: UPLC-MS/MS Method Validation Parameters for this compound Analysis
| Validation Parameter | Reported Values | Source |
| Linearity (r²) | 0.991 - 0.999 | |
| Linear Range | 0.535 - 107 ng/mL | |
| Precision (RSD) | Intra-day: 1.41% - 7.19%, Inter-day: 3.35% - 7.80% | |
| Accuracy (Recovery) | 92.5% - 106.2% | |
| Limit of Detection (LOD) | < 0.0002 ng/mL | |
| Limit of Quantification (LOQ) | 0.535 ng/mL |
Key Performance Differences: HPLC vs. UPLC-MS/MS
UPLC systems, which employ columns with smaller particle sizes (typically <2 µm) and operate at higher pressures than traditional HPLC, generally offer significant advantages in terms of speed, resolution, and sensitivity. While both methods demonstrate excellent linearity for this compound quantification, UPLC-MS/MS exhibits substantially lower limits of detection and quantification, making it the superior choice for analyzing samples with trace amounts of the analyte. The shorter analysis times associated with UPLC also lead to higher sample throughput. However, HPLC remains a robust and cost-effective option for routine analyses where high sensitivity is not a critical requirement.
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound using HPLC and UPLC-MS/MS.
HPLC Method
1. Standard and Sample Preparation:
-
Reference Standard: A stock solution of this compound reference standard (purity ≥98%) is prepared in methanol to a final concentration of 0.2 mg/mL.
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 0.1, 3.0, 10.0, 50.0, 100.0, 250.0, and 500.0 µg/mL).
-
Sample Preparation: The sample containing this compound is extracted with a suitable solvent, such as methanol or ethanol, often aided by ultrasonication. The extract is then filtered through a 0.45 µm filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 × 150 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 78:22, v/v), sometimes with the addition of acetic acid (e.g., 0.5%).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV detection at 254 nm.
3. Method Validation:
-
The method is validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
UPLC-MS/MS Method
1. Standard and Sample Preparation:
-
Reference Standard: A stock solution of this compound reference standard is prepared in methanol.
-
Calibration Standards: A series of working standard solutions are prepared by diluting the stock solution to cover the desired concentration range (e.g., 0.535–107 ng/mL).
-
Sample Preparation: Samples, such as plasma, are typically prepared using protein precipitation with acetonitrile, followed by centrifugation. The supernatant is then injected into the UPLC-MS/MS system.
2. Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (containing 0.1% formic acid) and water (containing 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an analytical method for this compound and the logical relationship between the key validation parameters.
References
A Head-to-Head Comparison of Tanshinone I with Standard-of-Care Drugs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanshinone I, a lipophilic diterpene quinone isolated from the root of Salvia miltiorrhiza (Danshen), has garnered significant interest for its potential anti-cancer properties.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis and autophagy, as well as the suppression of proliferation, invasion, metastasis, and angiogenesis.[1][2] This guide provides a head-to-head comparison of this compound with current standard-of-care drugs across several major cancer types, supported by available experimental data. The information is intended to offer an objective overview for researchers, scientists, and professionals in drug development.
Comparative Efficacy Data
The following tables summarize the in vitro cytotoxicity (IC50 values) of this compound and standard-of-care drugs in various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and thus, the data presented here are compiled from multiple independent studies. Experimental conditions, such as cell lines and exposure times, are provided to contextualize the results.
Non-Small Cell Lung Cancer (NSCLC)
Standard-of-Care: Cisplatin is a cornerstone of chemotherapy for NSCLC.[3][4]
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| This compound | H1299 | Not specified, but inhibited growth | Not specified | |
| CL1-5 | LD10 of 10 µg/mL (approx. 36 µM) | 24h, 48h, 72h | ||
| Cisplatin | A549 | 16.48 | 24h | |
| A549 | 4.97 | Not specified | ||
| A549 | 6.59 | 72h |
Breast Cancer
Standard-of-Care: Doxorubicin is a frequently used anthracycline antibiotic in breast cancer chemotherapy.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| This compound | MCF-7 | 4-9 | Not specified | |
| MDA-MB-231 | 4-9 | Not specified | ||
| SKBR3 | 4-9 | Not specified | ||
| MDA-MB-453 | 4-9 | Not specified | ||
| Doxorubicin | AMJ13 | 223.6 µg/mL (approx. 412 µM) | Not specified | |
| MCF-7 | 8.306 | 48h | ||
| MDA-MB-231 | 6.602 | 48h | ||
| MCF-7 | 2.3 | 24h | ||
| MDA-MB-231 | 4.1 | 24h |
Colon Cancer
Standard-of-Care: 5-Fluorouracil (5-FU) is a primary chemotherapeutic agent for colorectal cancer.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| This compound | HCT116 | Not specified, but inhibited proliferation | Not specified | |
| SW480 | Not specified, but inhibited proliferation | Not specified | ||
| 5-Fluorouracil | HCT 116 | 185 (1 day), 13.5 (3 days), 1.48 (5 days) | 1, 3, 5 days | |
| HT-29 | Not reached (1 & 3 days), 11.25 (5 days) | 1, 3, 5 days | ||
| SW620 | 13 µg/mL (approx. 100 µM) | 48h |
Leukemia
Standard-of-Care: Cytarabine is a key cytotoxic agent in the treatment of acute myeloid leukemia (AML).
| Compound | Cell Line | IC50 (µM) | Exposure Time | Reference |
| This compound | K562 | 29.62 (24h), 8.81 (48h) | 24h, 48h | |
| Cytarabine | AML cell lines | Varies (See source for details) | 72h | |
| AML patient cells | Varies (See source for details) | Not specified |
In Vivo Efficacy of this compound
While direct comparative in vivo studies are scarce, research has demonstrated the anti-tumor activity of this compound in animal models:
-
NSCLC (H1299 xenograft): Oral administration of this compound (200 mg/kg) significantly reduced final tumor weight by 34%, inhibited proliferation by 54%, induced apoptosis by 193%, and inhibited angiogenesis by 72%.
-
Prostate Cancer (DU 145 xenograft): this compound administered via oral gavage decreased microvessel density.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways. A simplified representation of some key pathways is provided below.
Caption: Key signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to evaluate the efficacy of anti-cancer compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and the standard-of-care drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Drug Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.
Caption: Standard workflow for Western Blot analysis.
Detailed Protocol:
-
Protein Extraction: Treat cells with this compound or a standard-of-care drug for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for a xenograft tumor model study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
Treatment Administration: Administer this compound (e.g., by oral gavage or intraperitoneal injection), the standard-of-care drug, or the vehicle control according to the predetermined dosing schedule and route.
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., twice a week).
-
Study Endpoint: At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice.
-
Ex Vivo Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histopathology (e.g., H&E staining), immunohistochemistry (e.g., for proliferation and apoptosis markers), or Western blot analysis.
Conclusion
The available preclinical data suggest that this compound possesses significant anti-cancer activity across a range of tumor types. Its mechanism of action involves the modulation of key signaling pathways that control cell proliferation, survival, and angiogenesis. While direct head-to-head comparisons with standard-of-care drugs are limited, the in vitro and in vivo data provide a strong rationale for further investigation. The IC50 values for this compound in several cancer cell lines are within a pharmacologically achievable range. Future studies should focus on direct comparative efficacy and safety studies against standard-of-care agents in relevant preclinical models to better define the potential clinical utility of this compound in oncology.
References
Unraveling the Consistency of Tanshinone I's Anti-Cancer Effects: A Comparative Guide
A detailed analysis of experimental data reveals variations in the reported anti-cancer efficacy of Tanshinone I across different research laboratories. This guide provides a comprehensive comparison of quantitative data, experimental methodologies, and the underlying signaling pathways to shed light on the reproducibility of this compound's biological effects for researchers, scientists, and drug development professionals.
This compound, a bioactive compound extracted from the root of Salvia miltiorrhiza, has demonstrated significant anti-cancer properties in numerous preclinical studies. However, a closer examination of the published literature reveals a degree of variability in the experimental outcomes, particularly concerning the half-maximal inhibitory concentration (IC50) values across various cancer cell lines. This guide aims to provide a clear and objective comparison of these findings to better understand the factors that may influence the reproducibility of this compound's experimental results.
Comparative Analysis of this compound Cytotoxicity
The cytotoxic effect of this compound, as measured by its IC50 value, shows considerable variation depending on the cancer cell line and the specific experimental conditions employed. The following table summarizes the reported IC50 values from various studies, highlighting the range of efficacy observed.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| Osteosarcoma | U2OS | ~1.0 - 1.5 | Not Specified | [1] |
| Osteosarcoma | MOS-J | ~1.0 - 1.5 | Not Specified | [1] |
| Breast Cancer | MCF-7 | Not Specified (Dose-dependent inhibition) | 24, 48, 72 | [2] |
| Breast Cancer | MDA-MB-231 | Not Specified (Dose-dependent inhibition) | 24, 48, 72 | [2] |
| Prostate Cancer | DU145 | ~3.0 - 6.5 | Not Specified | [3] |
| Prostate Cancer | PC-3 | ~3.0 - 6.5 | Not Specified | |
| Ovarian Cancer | A2780 | Dose-dependent inhibition (1.2 - 9.6 µg/mL) | 24 | |
| Ovarian Cancer | ID-8 | Dose-dependent inhibition (1.2 - 9.6 µg/mL) | 24 |
Note: Some studies reported dose-dependent inhibition without specifying a precise IC50 value.
This variability in IC50 values can be attributed to several factors, including inherent differences in the genetic makeup of the cell lines, variations in cell culture conditions (e.g., media composition, cell density), and differences in the experimental protocols used to assess cell viability.
Key Signaling Pathways Modulated by this compound
A consistent finding across multiple studies is the ability of this compound to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The two most prominently reported pathways are the PI3K/Akt and JAK/STAT3 pathways.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several studies have demonstrated that this compound exerts its anti-cancer effects, at least in part, by inhibiting this pathway.
The JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway plays a crucial role in cytokine signaling and is constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT3, thereby downregulating its activity and the expression of its target genes.
Experimental Protocols: A Source of Variation
The reproducibility of experimental results is highly dependent on the meticulous execution of standardized protocols. Variations in methodologies for key experiments can significantly contribute to the observed differences in the efficacy of this compound.
Western Blotting for Signaling Pathway Analysis
Western blotting is a fundamental technique used to detect and quantify specific proteins, such as the phosphorylated forms of Akt and STAT3, to assess the activity of their respective signaling pathways. While the basic principles of Western blotting are universal, minor variations in the protocol can lead to different outcomes.
A Comparative Workflow for Western Blotting:
A detailed comparison of methodologies from various studies reveals differences in lysis buffers, antibody concentrations and suppliers, blocking agents, and detection methods, all of which can influence the final quantitative results.
Apoptosis Assays
The induction of apoptosis is a key mechanism of action for many anti-cancer drugs, including this compound. The Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a widely used method to quantify apoptotic cells.
Detailed Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Variations in cell seeding density, drug treatment duration, and the precise gating strategy used during flow cytometry analysis can all contribute to inter-laboratory differences in the quantification of apoptosis.
Conclusion
The experimental evidence strongly supports the anti-cancer potential of this compound, primarily through the inhibition of the PI3K/Akt and JAK/STAT3 signaling pathways, leading to decreased cell proliferation and increased apoptosis. However, the quantitative measures of its efficacy, such as IC50 values, exhibit variability across different studies. This guide highlights that this lack of reproducibility can stem from a combination of factors including the intrinsic biological differences between cancer cell lines and, critically, variations in experimental protocols.
To enhance the reproducibility and facilitate the translation of these promising preclinical findings, it is imperative for researchers to adopt standardized and meticulously detailed experimental protocols. This includes complete reporting of cell line authentication, passage number, culture conditions, and detailed step-by-step methodologies for all assays performed. By promoting transparency and standardization, the scientific community can build a more robust and reliable understanding of the therapeutic potential of this compound and other promising anti-cancer compounds.
References
Confirming the Binding Targets of Tanshinone I: A Comparative Guide to Biophysical Assays
For Researchers, Scientists, and Drug Development Professionals
Tanshinone I, a lipophilic compound extracted from the root of Salvia miltiorrhiza, has garnered significant interest for its diverse pharmacological activities. Identifying and validating its direct molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. This guide provides a comparative overview of biophysical assays used to confirm the binding of this compound to its putative protein targets, supported by available experimental data.
Biophysical Assays for Target Validation: A Snapshot
Several biophysical techniques are instrumental in confirming and quantifying the interaction between a small molecule like this compound and its protein targets. These methods provide direct evidence of binding and can determine key parameters such as binding affinity, kinetics, and thermodynamics. The primary assays discussed in this guide are:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. It provides real-time data on association and dissociation rates, from which the equilibrium dissociation constant (Kd) can be calculated.
-
MicroScale Thermophoresis (MST): This method measures the directed movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement, allowing for the determination of binding affinity.
-
Biochemical Assays: These assays measure the functional consequence of a small molecule binding to a protein, such as the inhibition of enzymatic activity. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays.
Comparative Analysis of this compound Binding to Putative Targets
The following tables summarize the available quantitative data from biophysical and biochemical assays confirming the interaction of this compound with several of its proposed protein targets.
| Target Protein | Assay | Parameter | Value | Reference |
| FHIT (Ap3A hydrolase) | MicroScale Thermophoresis (MST) | Kd | 466 ± 60 nM | [1] |
| Spleen Tyrosine Kinase (Syk) | Biochemical Assay | IC50 | 1.72 µM | [2] |
| Nrf2 | Surface Plasmon Resonance (SPR) | Binding Confirmation | Direct binding confirmed | [3] |
Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration. A lower value indicates a stronger binding affinity or inhibitory potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the key biophysical assays cited.
Surface Plasmon Resonance (SPR)
Objective: To confirm the direct binding of this compound to a target protein and determine the binding kinetics and affinity.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Purified target protein
-
This compound stock solution in DMSO
-
Control compound (optional)
Procedure:
-
Immobilization of the Target Protein:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of EDC and NHS.
-
Inject the purified target protein at a suitable concentration in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer. The final DMSO concentration should be kept constant across all samples and should be low (typically ≤1%) to minimize solvent effects.
-
Inject the this compound solutions over the immobilized target protein surface, followed by a dissociation phase with running buffer. A blank injection of running buffer with the same DMSO concentration should be used for double referencing.
-
Regenerate the sensor surface between cycles if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for buffer effects and non-specific binding by subtracting the reference channel and blank injection data.
-
The corrected sensorgrams are then fitted to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
MicroScale Thermophoresis (MST)
Objective: To quantify the binding affinity of this compound to a target protein in solution.
Materials:
-
MST instrument (e.g., Monolith)
-
Fluorescently labeled or intrinsically fluorescent target protein
-
This compound stock solution in DMSO
-
Assay buffer
-
Capillaries
Procedure:
-
Sample Preparation:
-
Prepare a dilution series of this compound in the assay buffer. The final DMSO concentration should be kept constant.
-
Mix each this compound dilution with a constant concentration of the fluorescently labeled target protein.
-
-
Measurement:
-
Load the samples into the capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument applies a microscopic temperature gradient, and the movement of the fluorescent molecules is tracked.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The resulting binding curve is fitted to the appropriate equation (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Biochemical Inhibition Assay (for Enzymes)
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of a target protein.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
This compound stock solution in DMSO
-
Assay buffer
-
Detection reagents and instrument (e.g., spectrophotometer, luminometer)
Procedure:
-
Assay Setup:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, add the enzyme and the different concentrations of this compound. Include a control with DMSO only.
-
Pre-incubate the enzyme with this compound for a defined period.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the substrate.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
-
Detection:
-
Stop the reaction and measure the product formation or substrate consumption using a suitable detection method.
-
-
Data Analysis:
-
Plot the enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved in target validation and the potential downstream effects of this compound binding, the following diagrams were generated using Graphviz.
Caption: Workflow for small molecule target identification and validation.
Caption: Proposed signaling pathway of this compound via Nrf2 activation.
References
- 1. Tanshinones induce tumor cell apoptosis via directly targeting FHIT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Silico, In Vitro and In Vivo Analysis of Tanshinone IIA and Cryptotanshinone from Salvia miltiorrhiza as Modulators of Cyclooxygenase-2/mPGES-1/Endothelial Prostaglandin EP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Tanshinone I in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds like Tanshinone I are paramount to ensuring laboratory safety and environmental protection. This compound, a compound noted for being harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires a disposal process that adheres to strict regulatory guidelines.[1] This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling should be performed in a well-ventilated area, preferably within a laboratory fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2] An accessible safety shower and eye wash station are mandatory in the handling area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste procedure. Under no circumstances should it be disposed of down the sink or in regular trash. Evaporation is not an acceptable method of disposal.
-
Designation as Waste : A chemical like this compound becomes "waste" when it is no longer intended for use. This includes unused, surplus, or contaminated material.
-
Waste Collection and Containment :
-
Place this compound waste into a designated, compatible, and properly sealed hazardous waste container. To prevent violent reactions or the emission of toxic gases, do not mix this compound with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and associated hazards.
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.
-
The SAA must be inspected weekly for any signs of leakage.
-
Adhere to the institutional limits for waste accumulation in the SAA.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a pickup for the hazardous waste.
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be conducted through an approved waste disposal plant in accordance with federal, state, and local regulations.
-
-
Disposal of Empty Containers :
-
A container that has held this compound should be treated as hazardous waste.
-
For containers that held acutely hazardous "P-list" waste, triple rinsing with a suitable solvent is required. The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste. While the provided SDS for this compound does not explicitly categorize it as a P-list waste, its high aquatic toxicity warrants this cautious approach.
-
After appropriate rinsing, deface all chemical labels on the empty container before disposing of it as regular trash.
-
Waste Management and Minimization
To reduce the volume of chemical waste, laboratories should adopt several best practices. Order only the smallest necessary quantities of chemicals, maintain a current chemical inventory to avoid duplicate orders, and explore substituting hazardous chemicals with non-hazardous alternatives whenever feasible.
| Parameter | Guideline | Regulatory Context |
| pH Range for Drain Disposal | pH 5.0 - 12.5 | Applies only to non-hazardous, aqueous solutions. Not applicable to this compound. |
| SAA Maximum Volume | 55 gallons | General hazardous waste limit in a single SAA. |
| SAA Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | For "P-list" chemicals. Once this limit is reached, waste must be removed within 3 days. |
| SAA Storage Duration | Up to 12 months | For partially filled containers, as long as accumulation limits are not exceeded. |
Experimental Protocols
The proper disposal of this compound is governed by established safety and regulatory procedures rather than experimental protocols. The guidelines provided are based on standard laboratory chemical waste management practices and information from safety data sheets. No experimental methodologies for disposal were cited in the reviewed literature. The focus is on procedural compliance to ensure safety and environmental protection.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Tanshinone I
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tanshinone I. The following procedural guidance outlines personal protective equipment (PPE), operational plans for handling, and disposal protocols to ensure laboratory safety and compliance.
Hazard Identification and GHS Classification
This compound is a compound that requires careful handling due to its potential hazards. According to safety data sheets, it is classified as follows:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed[1].
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life[1].
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects[1].
Direct contact, inhalation, and ingestion should be strictly avoided by using appropriate personal protective equipment and following safe handling procedures[1][2].
Personal Protective Equipment (PPE)
The use of proper PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust particles and splashes. |
| Hand Protection | Protective gloves (e.g., Nitrile) | To prevent direct skin contact. Ensure gloves are compatible with the solvents used (e.g., DMSO, methanol). |
| Body Protection | Impervious clothing / Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator / Dust respirator | Recommended, especially when handling the powder form, to avoid inhalation of dust particles. Use in a laboratory fume hood is advised. |
Operational Plan for Handling this compound
A systematic workflow is essential for safely handling this compound from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Methodology for Safe Handling:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Before handling, put on all required PPE as detailed in the table above.
-
Gather all necessary equipment, including spatulas, weighing paper, solvent dispensers, and waste containers.
-
-
Handling:
-
Weighing: Handle the solid powder form of this compound carefully within the fume hood to avoid generating dust.
-
Solution Preparation: this compound is soluble in DMSO, chloroform, or methanol. When preparing solutions, add the solvent slowly to the powder to minimize aerosol formation.
-
Conducting Experiments: Keep containers with this compound tightly sealed when not in use. Avoid eating, drinking, or smoking in the handling area.
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces and non-disposable equipment after use. Alcohol can be used for scrubbing surfaces.
-
Segregate waste into appropriate containers for chemical waste disposal.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency and Spill Response
In case of accidental exposure or spillage, immediate action is required.
Caption: Emergency procedures for exposure and spills involving this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Inhalation: Relocate the individual to fresh air immediately.
-
Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting.
Accidental Release Measures:
-
Ensure adequate ventilation and wear full PPE.
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal without creating dust.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.
-
Prevent the substance from entering drains or water courses due to its high aquatic toxicity.
-
After collection, decontaminate the spill site.
Disposal Plan
Waste containing this compound must be treated as hazardous chemical waste.
Disposal Methodology:
-
Segregation: Collect all waste materials, including contaminated gloves, wipes, and containers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Disposal: Dispose of the waste through an approved waste disposal plant. All disposal practices must be in accordance with federal, state, and local regulations. Do not dispose of it into the environment. Contaminated packaging should be handled in the same way as the substance itself.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
